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Foundational

A Comprehensive Technical Guide to 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A Versatile Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synonyms and Significance In the landscape of modern synthetic organic chemistry, particularly in the realm of palladium-cataly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synonyms and Significance

In the landscape of modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids and their derivatives are indispensable tools. Among these, pyridine-containing organoboron reagents have garnered significant attention due to the prevalence of the pyridine motif in pharmaceuticals and functional materials. This guide focuses on a specific and highly useful building block: 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine .

This compound is a neopentyl glycol ester of pyridine-4-boronic acid. The use of the neopentyl glycol protecting group confers specific advantages in terms of stability and reactivity, which will be explored in detail. However, a potential point of confusion for researchers is the nomenclature. This reagent is often referred to by several synonyms, and it is crucial to distinguish it from its close and more common relative, the pinacol ester.

The primary synonyms for 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine include:

  • Pyridine-4-boronic acid, neopentyl ester

  • 4-(Neopentyl glycolato)pyridinylborane

  • 5,5-Dimethyl-2-(4-pyridyl)-1,3,2-dioxaborinane

It is critical to differentiate this compound from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , which is the pinacol ester derivative. While both are valuable reagents, their physical properties and reactivity profiles can differ.

This guide will provide a comprehensive overview of the synthesis, properties, and applications of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, with a focus on its practical use in the Suzuki-Miyaura coupling reaction.

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. Below is a summary of the key properties of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine.

PropertyValueSource
CAS Number 869901-52-0[1]
Molecular Formula C10H14BNO2Inferred from structure
Molecular Weight 191.04 g/mol Inferred from structure
Appearance White to off-white solid[2]
Melting Point 92-96 °C (for the 3-pyridyl isomer)[2]
Solubility Soluble in many organic solvents such as dioxane, THF, and toluene.Inferred from general knowledge of boronic esters

The Neopentyl Glycol Advantage: Enhanced Stability and Reactivity

The choice of a protecting group for a boronic acid is not trivial and can significantly impact the reagent's performance. While pinacol esters are widely used, neopentyl glycol esters, such as the topic of this guide, offer distinct advantages.

The enhanced stability of neopentyl glycol boronic esters can be attributed to the gem-dimethyl groups on the neopentyl backbone. This steric hindrance can protect the boron atom from premature hydrolysis and protodeboronation, which are common side reactions with boronic acids and some of their less stable esters.[3] This increased stability can lead to longer shelf life and more reproducible results in cross-coupling reactions.

Furthermore, neopentyl glycol boronic esters have been shown in some cases to exhibit superior reactivity and selectivity compared to their pinacol counterparts. This can be particularly advantageous in challenging coupling reactions involving sterically hindered substrates or in achieving high enantioselectivity in asymmetric synthesis.

Synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A Representative Protocol

The synthesis of pyridyl boronic esters is most commonly achieved through a halogen-metal exchange of a halopyridine, followed by borylation with a suitable trialkyl borate and subsequent esterification. The following is a representative protocol for the synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, adapted from general procedures for the synthesis of pyridine boronic acids and their esters.[4][5][6]

Reaction Scheme:

G 4-Bromopyridine 4-Bromopyridine 4-Pyridyllithium 4-Pyridyllithium 4-Bromopyridine->4-Pyridyllithium n-BuLi, THF, -78 °C Intermediate Borate Intermediate Borate Complex 4-Pyridyllithium->Intermediate Borate B(OiPr)3, -78 °C Product 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine Intermediate Borate->Product Neopentyl glycol, then acidic workup

A representative synthesis workflow.

Materials:

  • 4-Bromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Neopentyl glycol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-bromopyridine (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

  • Esterification and Workup: Cool the reaction mixture to 0 °C and add neopentyl glycol (1.5 eq). Quench the reaction by the slow addition of 1 M HCl. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by recrystallization to yield the pure 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine.

Application in Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[7] 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is an excellent coupling partner in these reactions for the introduction of a 4-pyridyl moiety.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions A 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine Product 4-Aryl/Vinyl Pyridine A->Product B Aryl/Vinyl Halide (or Triflate) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

General workflow for Suzuki-Miyaura coupling.

Representative Protocol for Suzuki-Miyaura Coupling:

The following is a representative protocol for the Suzuki-Miyaura coupling of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine with an aryl bromide, based on general procedures for similar couplings.[2][8][9]

Materials:

  • 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 0.05 eq)

  • Base (e.g., Potassium carbonate, K2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, the aryl bromide, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction Execution: Add the degassed solvent system (1,4-dioxane/water) to the reaction vessel. Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-arylpyridine.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine and its precursors. Based on the safety data for the closely related 3-pyridyl isomer and free pyridine-4-boronic acid, the following hazards should be considered[2]:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Work in a well-ventilated fume hood.

Handling and Storage:

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed.

Conclusion

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is a valuable and versatile reagent in modern organic synthesis. Its enhanced stability and favorable reactivity profile, conferred by the neopentyl glycol protecting group, make it an excellent choice for the introduction of the 4-pyridyl moiety in complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding its properties, synthesis, and proper handling, researchers can effectively leverage this powerful building block to advance their synthetic endeavors in drug discovery and materials science.

References

  • 2][10][11]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine.

Sources

Exploratory

Difference between pyridine dioxaborinane and dioxaborolane esters

An In-Depth Technical Guide to Pyridine Dioxaborinane and Dioxaborolane Esters: Structure, Stability, and Reactivity Executive Summary Organoboron compounds, particularly boronic acids and their esters, are indispensable...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyridine Dioxaborinane and Dioxaborolane Esters: Structure, Stability, and Reactivity

Executive Summary

Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in modern organic synthesis, materials science, and drug discovery. Their prominence is largely due to their central role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the inherent instability of free boronic acids—their propensity for dehydration to form boroxines and susceptibility to protodeboronation—presents significant challenges in handling, purification, and storage.[2] Conversion to boronic esters provides a robust solution, enhancing stability and improving handling characteristics.

This guide provides a detailed comparative analysis of two common classes of cyclic boronic esters: five-membered dioxaborolanes and six-membered dioxaborinanes, with a specific focus on their pyridine-substituted variants. We will dissect their structural nuances, explore the causal relationships between structure and stability, and evaluate their reactivity profiles in the context of synthetic applications. Furthermore, we will benchmark these traditional esters against the modern N-methyliminodiacetic acid (MIDA) boronates, which offer unparalleled stability and controlled reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the selection and application of boronic esters in their synthetic endeavors.

Structural Fundamentals: The Foundation of Reactivity

The properties of a boronic ester are fundamentally dictated by the diol used for its formation, which determines the size and substitution pattern of the resulting heterocyclic ring around the boron atom.

  • Dioxaborolane Esters (5-Membered Ring): These are typically formed from 1,2-diols. The most ubiquitous example is the pinacol ester (Bpin) , derived from pinacol (2,3-dimethylbutane-2,3-diol).[3] The five-membered ring is relatively planar, but the four methyl groups of the pinacol backbone provide significant steric bulk, which is a primary contributor to its enhanced stability over simpler acyclic esters.[4]

  • Dioxaborinane Esters (6-Membered Ring): These are formed from 1,3-diols. The resulting six-membered ring adopts a chair-like conformation. The steric and electronic environment around the boron atom can be finely tuned by selecting different substituents on the diol backbone. For example, silyl-protected dioxaborinanes have been developed as bench-stable reagents for cross-coupling reactions.[5]

The introduction of a pyridine ring, a common motif in pharmaceuticals, adds another layer of complexity due to the Lewis basicity of the nitrogen atom, which can influence reactivity and purification.[6][7]

G cluster_0 Dioxaborolane Ester (5-Membered) cluster_1 Dioxaborinane Ester (6-Membered) a Pyridine-B(pin) a_struct b Pyridine-Dioxaborinane b_struct

Caption: General structures of a pyridine dioxaborolane and dioxaborinane ester.

Synthesis and Preparation

The selection of a synthetic route depends on the starting material and the desired ester. Common methods include the direct esterification of a boronic acid or the borylation of an organic halide.

Esterification of Boronic Acids

This is the most direct method, involving the condensation of a boronic acid with a diol. The reaction is reversible, so removal of water is critical to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine [8]

  • Setup: To an oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-pyridinylboronic acid (10.0 g, 1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv) as a dehydrating agent.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Add a suitable anhydrous solvent, such as tert-butyl methyl ether (TBME) or dichloromethane (DCM), via syringe (approx. 70 mL).

  • Reaction: Stir the resulting suspension vigorously at room temperature for 16-24 hours.

  • Workup: Filter the suspension through a sintered glass funnel to remove the magnesium sulfate. Wash the filter cake with fresh solvent (3 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Palladium-Catalyzed Miyaura Borylation

This powerful method involves the cross-coupling of a halo-pyridine with a boron-containing reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

G start Halo-Pyridine + B₂(pin)₂ catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., KOAc) start->catalyst Add solvent Anhydrous Solvent (e.g., Dioxane) catalyst->solvent Dissolve heat Heat (80-100 °C) solvent->heat Stir under Inert Gas product Pyridine-B(pin) Product heat->product Isolate & Purify

Caption: General workflow for Miyaura Borylation.

Comparative Analysis: Stability and Handling

The choice between a dioxaborolane and a dioxaborinane often hinges on stability. This is not merely an academic point; it has profound practical implications for reaction success, purification efficiency, and long-term storage.

Hydrolytic Stability

Boronic esters are susceptible to hydrolysis, which regenerates the parent boronic acid. The rate of this process is highly dependent on the steric environment around the boron center.[9][10]

  • Dioxaborolanes (e.g., Bpin): Pinacol esters are considered relatively stable and are widely used for this reason.[2] However, they can still undergo hydrolysis, especially under acidic or basic conditions or during prolonged exposure to moisture.[3][11]

  • Dioxaborinanes: Six-membered ring esters are generally found to be thermodynamically more stable than their five-membered counterparts.[12] Increasing the steric bulk on the diol backbone (e.g., using 2,2-dimethyl-1,3-propanediol or more substituted variants) can dramatically slow the rate of hydrolysis by sterically shielding the electrophilic boron atom from attack by water.[9]

Causality: The primary factor governing hydrolytic stability is the steric hindrance created by the diol moiety around the boron atom.[9] Bulky substituents impede the approach of water molecules, thus slowing down the hydrolysis reaction.

Chromatographic Stability

A significant practical challenge in working with boronic esters is their purification via silica gel chromatography. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to product degradation, tailing, or complete retention on the column.[13][14]

  • Dioxaborolanes (Bpin): Pinacol esters are notoriously difficult to purify on standard silica gel, often resulting in low recovery.[13][15]

  • Dioxaborinanes: The stability on silica is also structure-dependent. More sterically hindered dioxaborinanes can exhibit better stability compared to Bpin esters.

Field-Proven Insight: To mitigate decomposition on silica gel, a widely adopted technique is to pre-treat the silica gel with boric acid.[13][16] This is thought to saturate the Lewis basic sites on the silica surface, preventing the boronic ester from binding and allowing for successful elution.

Protocol: Preparation of Boric Acid-Impregnated Silica Gel [13]

  • Prepare a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol or an ethanol/DCM mixture).

  • Add silica gel to this solution to form a slurry and shake gently for 1 hour.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with fresh ethanol to remove excess boric acid.

  • Dry the silica gel thoroughly in a vacuum oven (e.g., 60°C for 1.5-2 hours) before use.

Comparative Analysis: Reactivity in Cross-Coupling

While stability is crucial for isolation and storage, the ultimate purpose of these esters is to react. The key step involving the boronic ester in a Suzuki-Miyaura coupling is transmetalation .

Suzuki_Cycle pd0 Pd(0)L₂ pd2_rx R-Pd(II)-X L₂ pd0->pd2_rx Oxidative Addition pd2_rb R-Pd(II)-R' L₂ pd2_rx->pd2_rb Transmetalation pd2_rb->pd0 Reductive Elimination start_rx R-X start_boron R'-B(OR)₂ product R-R' base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17][18]

The structure of the boronic ester can influence the rate of transmetalation. While a comprehensive kinetic comparison is complex, some principles apply:

  • Lewis Acidity: Transmetalation is initiated by the formation of a boronate species ([R'-B(OR)₂(OH)]⁻) upon reaction with the base.[1][17] The ease of this step is related to the Lewis acidity of the boron atom. Less sterically hindered esters may react faster.

  • Practical Outcomes: For most applications, both pinacol (dioxaborolane) and simple dioxaborinane esters are effective coupling partners. The choice is often dictated more by the stability and ease of synthesis and purification of the starting boronate rather than by a dramatic difference in coupling efficiency. Recent studies have demonstrated that boronic esters can function directly as coupling partners without prior hydrolysis.[19]

The MIDA Boronate: A Paradigm of Stability and Control

No modern discussion of boronic esters is complete without mentioning N-methyliminodiacetic acid (MIDA) boronates. These are not simple dioxaborinanes or dioxaborolanes but rather bicyclic structures featuring a dative bond between the nitrogen atom and the boron atom.[20][21]

Caption: Controlled deprotection of a MIDA boronate to release the free boronic acid.

This internal coordination has profound consequences:

  • Exceptional Stability: MIDA boronates are generally crystalline, free-flowing solids that are stable to air, moisture, and, crucially, silica gel chromatography.[21][22] This completely circumvents the most common purification issue associated with other boronic esters.

  • Controlled Release: The boronic acid is "masked." It is unreactive under anhydrous cross-coupling conditions. The active boronic acid can be released in situ using mild aqueous base (e.g., 1M NaOH) at room temperature.[20][23]

  • Iterative Synthesis: This stability and controlled release have enabled the development of automated, iterative cross-coupling strategies, analogous to peptide synthesis, for the rapid assembly of complex molecules.[22][24]

Summary and Recommendations

The choice of a boronic ester is a strategic decision based on the specific demands of the synthetic sequence.

FeatureDioxaborolane (Pinacol) EstersDioxaborinane EstersMIDA Boronates
Ring Size 5-Membered6-MemberedBicyclic (5,5)
Synthesis Well-established (Miyaura borylation, esterification).Synthetically accessible from 1,3-diols.Requires MIDA or its anhydride.[23]
Hydrolytic Stability Moderate; sufficient for many applications but sensitive to prolonged moisture/pH changes.[3]Good to Excellent; highly tunable by increasing steric bulk on the diol.[9][12]Exceptional; stable to ambient moisture indefinitely.[21]
Chromatographic Stability Poor on standard silica; requires special techniques (boric acid treatment).[13][16]Variable, but generally more stable than Bpin if sterically hindered.Excellent; fully compatible with standard silica gel chromatography.[20]
Reactivity Standard for Suzuki-Miyaura coupling.Standard for Suzuki-Miyaura coupling.Inert until deprotected; allows for controlled release of the boronic acid.[23]
Best For... General purpose, widely available starting materials.Applications requiring high hydrolytic stability or when Bpin purification fails.Multi-step synthesis, iterative cross-coupling, purification-intensive routes, and long-term storage.

Recommendations for the Practitioner:

  • For routine, single-step cross-couplings where the boronic ester can be used crude or purified by recrystallization, pinacol (dioxaborolane) esters are often the most convenient and cost-effective choice.

  • When synthesizing sensitive substrates that require high stability during workup or if the boronic ester must be purified chromatographically and the boric acid-treatment is undesirable, a sterically hindered dioxaborinane ester is a superior choice.

  • For complex, multi-step syntheses where the boron moiety must survive numerous reaction conditions before the final coupling, MIDA boronates are the undisputed gold standard. Their chromatographic stability and controlled reactivity provide a level of reliability and predictability that other esters cannot match.

References

  • Bernardini, R., Oliva, A., Paganelli, A., Menta, E., Grugni, M., De Munari, S., & Goldoni, L. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters, 38(7), 730-731. [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. [Link]

  • Al-shehri, A. S., et al. (2019). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(42), 14055-14057. [Link]

  • Organic Syntheses Procedure. (n.d.). v99p0092. [Link]

  • Murphy, C. L. W. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • Li, J., et al. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2092-2103. [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Poater, A., et al. (2017). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Dalton Transactions, 46(34), 11375-11383. [Link]

  • Organic Syntheses Procedure. (n.d.). v94p0234. [Link]

  • Poater, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(12), 2357-2365. [Link]

  • ChemRxiv. (n.d.). Synthesis of Boroxine and Dioxaborole Covalent Organic Frameworks via Transesterification and Metathesis of Pinacol Boronates. [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • IS MUNI. (n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]

  • Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

  • Sella, E., et al. (2013). Synthesis and Utility of Dihydropyridine Boronic Esters. Organic letters, 15(20), 5294-5297. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427. [Link]

  • ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

  • ResearchGate. (n.d.). Pyridine-derivatives across various applications. [Link]

  • Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

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Foundational

A Technical Guide to the Solubility of 4-(1,3,2-dioxaborinan-2-yl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1,3,2-dioxaborinan-2-yl)pyridine, a key building block in medicinal chemistry and organic synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this guide synthesizes information from structurally related compounds, fundamental principles of solubility, and established experimental methodologies. We will explore the anticipated solubility profile based on its constituent functional groups—a polar pyridine ring and a dioxaborinane moiety. Furthermore, this document offers detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data tailored to their specific applications. This guide is intended to be a practical resource for scientists working with this compound, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Pyridine Boronic Acid Esters in Modern Chemistry

Pyridine derivatives are a cornerstone in pharmaceutical development, forming the structural core of numerous therapeutic agents.[1][2] The introduction of a boronic acid or boronic ester functionality, such as in 4-(1,3,2-dioxaborinan-2-yl)pyridine, provides a versatile handle for a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These reactions are instrumental in the construction of complex molecular architectures from readily available starting materials.

The solubility of these building blocks is a critical parameter that dictates their utility in a laboratory and industrial setting. Proper solvent selection is paramount for achieving optimal reaction kinetics, simplifying purification processes, and enabling the development of suitable formulations for preclinical and clinical studies. Poor solubility can lead to challenges in handling, inaccurate dosing in biological assays, and difficulties in achieving desired reaction concentrations.

This guide will delve into the factors governing the solubility of 4-(1,3,2-dioxaborinan-2-yl)pyridine, provide a qualitative assessment of its expected solubility in a range of common organic solvents, and present robust experimental protocols for its quantitative determination.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 4-(1,3,2-dioxaborinan-2-yl)pyridine, we must first examine its molecular structure and the properties of its constituent parts: the pyridine ring and the 1,3,2-dioxaborinane ring.

2.1. The Influence of the Pyridine Moiety

The pyridine component of the molecule is a polar, aromatic heterocycle. The nitrogen atom introduces a dipole moment and the capacity for hydrogen bonding, rendering pyridine and many of its simple derivatives miscible with a broad range of solvents, from polar protic solvents like water and ethanol to less polar solvents like chloroform and benzene.[3][4][5] Pyridine itself is completely miscible with water and many organic solvents.[5][6] This inherent polarity suggests that 4-(1,3,2-dioxaborinan-2-yl)pyridine will exhibit favorable solubility in polar organic solvents.

2.2. The Role of the 1,3,2-Dioxaborinane Group

The 1,3,2-dioxaborinane ring is a cyclic ester of boronic acid. While less polar than the pyridine ring, the oxygen atoms in the dioxaborinane ring can act as hydrogen bond acceptors, contributing to its solubility in protic solvents. The alkyl backbone of the ring is nonpolar, which may enhance solubility in less polar organic solvents. A closely related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (the pinacol ester), is noted for its advantageous solubility and reactivity profile.[7] Another similar compound, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is known to be soluble in organic solvents such as dichloromethane, ether, and chlorinated benzene.[8]

2.3. Predicted Solubility in Common Organic Solvents

Based on the combined properties of its functional groups and data from analogous compounds, we can predict the following general solubility trends for 4-(1,3,2-dioxaborinan-2-yl)pyridine:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe pyridine nitrogen and dioxaborinane oxygens can hydrogen bond with the solvent.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)High to ModerateStrong dipole-dipole interactions with the polar pyridine ring.
Chlorinated Dichloromethane (DCM), ChloroformHigh to ModerateGood dipole-dipole interactions and dispersion forces.
Ethers Diethyl Ether, 1,4-DioxaneModerate to LowThe ether oxygen can interact with the molecule, but the overall polarity is lower.
Aromatic Toluene, BenzeneModerate to LowPi-stacking interactions with the pyridine ring may contribute to solubility.
Nonpolar Hexanes, HeptaneLow to InsolubleLack of favorable intermolecular interactions.

It is crucial to recognize that these are qualitative predictions. The actual quantitative solubility will depend on factors such as temperature, the crystalline form of the solid (polymorphism), and the presence of any impurities.[9][10] Therefore, experimental determination is essential for obtaining precise solubility data.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is important to distinguish between two key concepts: thermodynamic and kinetic solubility.[11][12]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[12] This is a fundamental property of the compound in a specific solvent.

  • Kinetic Solubility , on the other hand, is often measured in high-throughput screening settings. It refers to the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[13][14] This value can be influenced by the rate of dissolution and the potential formation of supersaturated or metastable solutions.[11][12]

For applications in drug development and process chemistry, understanding both types of solubility is important. Kinetic solubility can provide a rapid assessment for initial screening, while thermodynamic solubility is critical for formulation and process development where long-term stability is required.

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining the solubility of 4-(1,3,2-dioxaborinan-2-yl)pyridine.

4.1. The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent over a sufficient period to reach saturation.

Diagram of the Shake-Flask Workflow

ShakeFlaskWorkflow A Add excess solid to solvent in a sealed vial B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B Incubation C Separate solid from supernatant (centrifugation or filtration) B->C Phase Separation D Quantify concentration in the supernatant (e.g., HPLC, UV-Vis) C->D Analysis E Determine Thermodynamic Solubility D->E Calculation

Caption: Workflow for the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of 4-(1,3,2-dioxaborinan-2-yl)pyridine into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or incubator. Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid, it is advisable to use a filter syringe.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer with a pre-established calibration curve.

  • Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

4.2. Laser Nephelometry for Kinetic Solubility

Laser nephelometry is a high-throughput method for determining kinetic solubility. It measures the amount of light scattered by suspended particles as a compound precipitates from a solution.[11]

Diagram of the Nephelometry Workflow

NephelometryWorkflow A Prepare a high-concentration stock solution in DMSO B Dispense serial dilutions into a microplate A->B Dilution Series C Add aqueous buffer or organic solvent B->C Solvent Addition D Measure light scattering over time with a nephelometer C->D Measurement E Identify the concentration at which precipitation occurs D->E Data Analysis F Determine Kinetic Solubility E->F Calculation

Caption: Workflow for kinetic solubility by nephelometry.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(1,3,2-dioxaborinan-2-yl)pyridine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate (e.g., 96-well or 384-well), perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Solvent Addition: Add the target organic solvent to each well, ensuring rapid and thorough mixing. The final DMSO concentration should be kept low and constant across all wells (e.g., 1-5%).

  • Nephelometric Measurement: Immediately place the plate into a laser nephelometer and measure the light scattering at regular intervals.

  • Data Analysis: Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is considered the kinetic solubility.

Factors Influencing the Solubility of 4-(1,3,2-dioxaborinan-2-yl)pyridine

Several factors can influence the measured solubility of this compound:

  • Temperature: For most solids, solubility increases with increasing temperature.[9][15] This is an important consideration for both synthesis and purification (e.g., recrystallization).

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that matches that of the solute will generally be a better solvent.[15]

  • pH (in aqueous or protic systems): The pyridine nitrogen is basic and can be protonated. In acidic aqueous or protic organic solvents, the formation of a pyridinium salt will dramatically increase solubility.

  • Molecular Size and Shape: While not a variable for the compound itself, the size and shape of solvent molecules can affect their ability to solvate the solute.[15]

Conclusion and Future Directions

While specific quantitative solubility data for 4-(1,3,2-dioxaborinan-2-yl)pyridine is not yet widely available in the public domain, a thorough understanding of its chemical structure and the principles of solubility allows for a strong predictive assessment. This guide has provided a framework for understanding its likely behavior in a range of organic solvents and has detailed robust experimental protocols for its precise measurement.

For researchers in drug discovery and process development, the experimental determination of both thermodynamic and kinetic solubility is strongly recommended. The data generated will be invaluable for optimizing reaction conditions, developing effective purification strategies, and creating stable formulations. As the use of this and similar pyridine boronic acid esters continues to grow, it is anticipated that a more comprehensive public database of their physicochemical properties, including solubility, will become available.

References

  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US).
  • Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Vovk, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds.
  • Sciencemadness Wiki. (2022, November 30). Pyridine.
  • AAT Bioquest. (2022, April 18).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • National Center for Biotechnology Information. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem.
  • ChemBK. (2024, April 9). 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin.
  • National Center for Biotechnology Information. (n.d.). 3-(1,3,2-Dioxaborinan-2-yl)pyridine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem.
  • Chen, S. (2020, December 15). Predicting Drug Solubility with Deep Learning. Medium.
  • Chem-Impex. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
  • ChemicalBook. (2025, October 4). 2-HYDROXY-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE.
  • Sigma-Aldrich. (n.d.). 2,2′-Bi-1,3,2-dioxaborinane.
  • Chemsrc. (2024, January 2). 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane).
  • Thermo Fisher Scientific. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 97%.
  • Song, L., et al. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12).

Sources

Exploratory

Thermodynamics of 6-Membered Cyclic Boronate Esters: A Technical Guide

Executive Summary The reversible formation of 6-membered cyclic boronate esters (dioxaborinanes) represents a cornerstone of dynamic covalent chemistry (DCC). Unlike their 5-membered counterparts (dioxaborolanes), which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reversible formation of 6-membered cyclic boronate esters (dioxaborinanes) represents a cornerstone of dynamic covalent chemistry (DCC). Unlike their 5-membered counterparts (dioxaborolanes), which are kinetically favored in acyclic systems, 6-membered rings offer unique thermodynamic profiles driven by chair-like conformational preferences and specific pKa modulations. This guide provides an in-depth analysis of the thermodynamic drivers, structural constraints, and experimental protocols required to characterize these systems, with a specific focus on their utility in pH-responsive drug delivery and carbohydrate recognition.

Part 1: Theoretical Framework & Structural Dynamics

The Thermodynamic Equilibrium

The formation of a 6-membered boronate ester from a boronic acid and a 1,3-diol is not a single equilibrium but a coupled system involving ionization and esterification. The stability of the complex is dictated by the Lorand-Edwards Relationship , where the apparent stability constant (


) is a function of pH.

The system exists in four distinct states:

  • Neutral Boronic Acid (

    
    , trigonal planar) 
    
  • Boronate Anion (

    
    , tetrahedral) 
    
  • Neutral Ester (

    
    , trigonal planar) 
    
  • Anionic Ester (

    
    , tetrahedral) 
    

For 6-membered rings, the tetrahedral anionic ester is often the thermodynamically most stable species at physiological pH, provided the pKa of the ester is lower than the ambient pH.

Conformational Analysis (The Chair vs. Twist)

Unlike 5-membered rings, which suffer from envelope strain, 6-membered boronate esters adopt a conformation analogous to cyclohexane.

  • The Chair Conformation: The O-B-O bond angle in a tetrahedral boronate is

    
    , perfectly accommodating the chair geometry.
    
  • The Trigonal Constraint: In the neutral (

    
    ) ester, the O-B-O angle prefers 
    
    
    
    .[1] This forces the 6-membered ring into a distorted half-chair or sofa conformation, introducing significant ring strain.
  • Thermodynamic Consequence: This strain penalty in the neutral form explains why 6-membered esters are often less stable than 5-membered esters at low pH, but become highly stable at high pH where the strain-free tetrahedral geometry is accessible.

Stabilization via B-N Coordination (The Wulff Interaction)

In drug delivery, stability at neutral pH is required. This is often achieved by incorporating an internal Lewis base (usually a nitrogen atom) to form an intramolecular dative bond (N


B). This "locks" the boron in the 

hybridization, mimicking the stable tetrahedral state without requiring high pH.

Part 2: Thermodynamic Drivers & Mechanism

The following Graphviz diagram illustrates the coupled equilibria. Note the "pKa Depression" effect, where the ester is more acidic than the free acid, driving the equilibrium forward at neutral pH.

BoronateMechanism cluster_0 Free Species cluster_1 6-Membered Ester Species Acid Boronic Acid (sp2) Trigonal Planar Anion Boronate Anion (sp3) Tetrahedral Acid->Anion Ka (Acid) pH Dependent NeuEster Neutral Ester (sp2) Strained Half-Chair Acid->NeuEster + 1,3-Diol (K_trig) AnEster Anionic Ester (sp3) Stable Chair Acid->AnEster Dominant Pathway at pH 7.4 Anion->AnEster + 1,3-Diol (K_tet) NeuEster->AnEster Ka (Ester) pH Dependent

Caption: Coupled thermodynamic cycle showing the transition from strained neutral esters to stable anionic chair conformations.

Comparative Stability Data

The table below summarizes the stability constants (


) for Phenylboronic Acid (PBA) binding to representative diols. Note the drop in stability for the 6-membered ring (1,3-propanediol) compared to the 5-membered ring (1,2-ethanediol) in the absence of stabilizing groups.
Diol SubstrateRing SizeConformation

(M

) at pH 7.4
Thermodynamic Driver
Catechol 5Planar830Resonance stabilization
1,2-Ethanediol 5Envelope~15Entropy (Chelate effect)
1,3-Propanediol 6Chair~3Enthalpy (Strain in

form)
Pentaerythritol 6 (Spiranes)Rigid Chair180Pre-organization (Entropy)
Serinol 6Chair>1000B-N Coordination (Enthalpy)

Part 3: Experimental Characterization Protocol

To accurately determine the thermodynamics of 6-membered boronate esters,


B NMR Spectroscopy  is the gold standard. Unlike UV-Vis (ARS assay), which is indirect, 

B NMR directly observes the hybridization state (

vs

).
Protocol: B NMR Titration for Determination

Objective: Calculate the binding constant (


) by monitoring the chemical shift perturbation and integration ratio between free acid and ester.
1. Reagents & Preparation
  • Solvent: Phosphate buffer (0.1 M, pH 7.4) prepared in

    
    . Note: Phosphate can weakly coordinate boron; HEPES is a valid alternative if interference is observed.
    
  • Boronic Acid: Phenylboronic Acid (PBA), 10 mM stock.

  • 1,3-Diol: 1,3-Propanediol (or analyte of interest), 100 mM stock.

  • Reference:

    
     (external capillary) set to 0 ppm.
    
2. Experimental Workflow (Self-Validating)

NMRProtocol Start Sample Preparation Fixed [PBA] (10mM) Titration Titrate 1,3-Diol (0.5 to 10 equivalents) Start->Titration Acquisition Acquire 11B NMR (Quartz tube recommended) Titration->Acquisition Processing Data Processing Baseline Correction Acquisition->Processing Decision Check Hybridization Processing->Decision SP2 Peak ~30 ppm (Trigonal) Decision->SP2 Acid Form SP3 Peak ~5-10 ppm (Tetrahedral) Decision->SP3 Ester Form Calc Calculate K_eq Using Integrated Areas SP2->Calc SP3->Calc

Caption: Step-by-step


B NMR workflow for distinguishing trigonal vs. tetrahedral species.
3. Data Analysis & Causality
  • Chemical Shift Logic:

    • Free PBA at pH 7.4 appears at ~29-30 ppm (mostly trigonal).

    • Upon binding a 1,3-diol, the peak shifts upfield to ~2-8 ppm (tetrahedral boronate ester).

  • Calculation: Since exchange is often slow on the NMR timescale for stable esters, distinct peaks are observed.

    
    
    
    • 
       and 
      
      
      
      are derived directly from integration.
    • 
      .
      

Validation Step: If the peaks are broad (intermediate exchange), the system is not stable enough for static integration. You must then use chemical shift perturbation modeling (WinEQNMR or similar) rather than direct integration.

Part 4: Applications in Drug Discovery[2]

pH-Responsive Prodrugs

The thermodynamic difference between the stable tetrahedral chair (pH 7.4) and the unstable trigonal half-chair (pH 5.0) is exploited for tumor-targeted delivery.[2]

  • Mechanism: A drug containing a 1,3-diol moiety (or appended with a sacrificial 1,3-diol linker) is protected as a boronate ester.[2]

  • Circulation (pH 7.4): The ester is anionic and tetrahedral. The chair conformation is stable. The drug is "locked."

  • Endosome/Tumor (pH 5.5): Protonation occurs. The boron attempts to revert to

    
    . The 6-membered ring is forced into a strained half-chair.
    
  • Release: The strain energy overcomes the binding enthalpy, leading to hydrolysis and release of the active payload.

Carbohydrate Sensors (Sialic Acid)

While glucose prefers 5-membered binding, Sialic Acid (a marker for cancer metastasis) contains a glycerol side chain that forms a stable 6-membered boronate ester.

  • Specificity: Designing boronic acids with cationic groups (e.g., o-aminomethylphenylboronic acid) creates an electrostatic bridge with the carboxylate of sialic acid, enhancing the stability of the 6-membered ester over competing glucose interactions.

References

  • Springsteen, G., & Wang, B. (2002).[3][4] A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291–5300. Link[3]

  • Hall, D. G. (Ed.).[5] (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[5][6] Link

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears.[1][7] Tetrahedron, 60(49), 11205-11209. Link

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly.[8] Accounts of Chemical Research, 46(2), 312-326. Link

  • Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Journal of the American Chemical Society, 128(13), 4226-4227. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Suzuki-Miyaura Coupling using 4-(1,3,2-dioxaborinan-2-yl)pyridine

Executive Summary The coupling of electron-deficient heteroaromatics, particularly pyridine derivatives, represents a significant challenge in medicinal chemistry.[1] This guide focuses on 4-(1,3,2-dioxaborinan-2-yl)pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of electron-deficient heteroaromatics, particularly pyridine derivatives, represents a significant challenge in medicinal chemistry.[1] This guide focuses on 4-(1,3,2-dioxaborinan-2-yl)pyridine (CAS: 192182-54-0), a cyclic 1,3-propanediol boronic ester. While often selected for its crystallinity and cost advantages over pinacol esters (Bpin) or MIDA boronates, this reagent requires specific activation protocols to overcome two primary failure modes: rapid protodeboronation and catalyst poisoning by the pyridine nitrogen.

This document outlines high-fidelity protocols utilizing bulky, electron-rich phosphine ligands (Buchwald-type) to facilitate rapid transmetallation before substrate decomposition occurs.

Mechanistic Insight & Critical Parameters

The "Release-and-Catch" Challenge

Unlike standard phenyl boronic acids, 4-(1,3,2-dioxaborinan-2-yl)pyridine presents a kinetic paradox. The 1,3-dioxaborinane ring is hydrolytically more stable than the free acid but less reactive toward transmetallation than a Bpin ester.

  • Activation (The Release): The cyclic ester must be hydrolyzed in situ by base/water to form the active boronate species [Ar-B(OH)3]-.

  • The Race: Once activated, the 4-pyridyl boronate is prone to protodeboronation (C-B bond cleavage by water), yielding pyridine and boric acid. This side reaction is accelerated by high pH and temperature.

  • The Poison (The Catch): The basic nitrogen of the pyridine ring competes with the phosphine ligand for the Palladium center, forming inactive Pd-pyridine complexes (often observed as Pd black precipitation).

Key Takeaway: Success depends on a catalyst system that undergoes Transmetallation (


) significantly faster than the rate of Protodeboronation (

).
Mechanistic Pathway Diagram

SuzukiMechanism Start 4-(1,3,2-dioxaborinan-2-yl)pyridine (Stable Precursor) Hydrolysis Base/Water Activation (Hydrolysis of Ester) Start->Hydrolysis + OH- / H2O ActiveSpecies Active Boronate Species [Py-B(OH)3]- Hydrolysis->ActiveSpecies Transmetallation Transmetallation (Rate Limiting Step) ActiveSpecies->Transmetallation Fast (Desired) Poisoning Catalyst Poisoning (Pd-N coordination) ActiveSpecies->Poisoning Pyridine N binds Pd Deboronation Protodeboronation (Pyridine byproduct) ActiveSpecies->Deboronation Slow (Undesired) Accelerated by high T/pH Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition Complex) Pd_OxAdd->Transmetallation Product Coupled Biaryl Product Transmetallation->Product Reductive Elimination

Figure 1: Kinetic competition between productive coupling and destructive deboronation/poisoning pathways.

Experimental Protocols

Protocol A: High-Performance Method (SPhos/XPhos)

Best for: Valuable substrates, scale-up (100 mg to 10 g), and challenging aryl chlorides. Rationale: SPhos and XPhos are bulky, electron-rich ligands.[2] The bulk prevents the pyridine nitrogen from binding to the Pd center (preventing poisoning) and accelerates reductive elimination.

Reagents:

  • Aryl Halide (1.0 equiv)[3][4]

  • 4-(1,3,2-dioxaborinan-2-yl)pyridine (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: n-Butanol (for solubility) or Toluene/Water (10:1)

Step-by-Step:

  • Preparation: Charge a reaction vial/flask with the aryl halide, boronic ester, K₃PO₄, and Pre-catalyst (if using G2/G3 sources). If using Pd(OAc)₂/Ligand, add them now.[5][6]

  • Inertion: Seal the vessel and evacuate/backfill with Argon three times. Strict oxygen exclusion is vital to preserve the electron-rich ligand.

  • Solvent Addition: Add degassed solvent (n-Butanol or Toluene/Water mix) via syringe.

    • Note: If using Toluene/Water, ensure the water is degassed separately to prevent oxygen introduction.

  • Reaction: Heat to 100°C for 2–12 hours.

    • Monitor: Check HPLC/LCMS at 1 hour. If the boronic ester is consumed but SM remains, add a second portion of boronic ester (0.5 equiv).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography. Note that pyridine products are polar; use MeOH/DCM or Acetone/Hexane gradients.

Protocol B: Cost-Effective Method (Standard Conditions)

Best for: Aryl bromides/iodides, initial screening, non-precious substrates. Rationale: Uses standard PPh3 or PCy3 ligands. Requires higher catalyst loading to compensate for poisoning.[7]

Reagents:

  • Aryl Bromide (1.0 equiv)[3]

  • 4-(1,3,2-dioxaborinan-2-yl)pyridine (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing: Sparge the 1,4-Dioxane and Water mixture with Nitrogen for at least 30 minutes before use.

  • Assembly: Add Aryl Bromide, Boronic Ester, and Pd(PPh₃)₄ to the flask under Nitrogen flow.

  • Activation: Add the solvent mixture and the aqueous base.

  • Heating: Heat to reflux (approx. 100°C) immediately.

    • Critical: Do not let the mixture sit at RT with base added; the ester will hydrolyze and potentially deboronate before the Pd cycle starts. Heat is required to drive the catalytic cycle faster than the decomposition.

  • Workup: Standard extraction as above.

Optimization & Troubleshooting Guide

Solvent & Base Matrix

The choice of base dictates the concentration of the active boronate species.

BaseSolvent SystemApplicationRisk
K₃PO₄ (anhydrous) n-Butanol or DioxanePreferred. Slow, controlled hydrolysis of the ester.Low solubility of inorganic salts.
K₂CO₃ (aq) Dioxane/WaterStandard for robust substrates.Rapid hydrolysis can lead to high protodeboronation.
Cs₂CO₃ DMF or DMEFor sterically hindered partners.High basicity may degrade sensitive functional groups.
Troubleshooting Table
ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst poisoning by Pyridine N or ligand oxidation.Switch to SPhos or XPhos . Increase catalyst loading. Ensure strict degassing.
Low Yield, Pyridine detected Protodeboronation (Hydrolysis > Transmetallation).Reduce water content (use K₃PO₄/n-BuOH). Increase catalyst activity (switch to Pd G3 sources). Add ester in portions.
No Reaction (SM remains) Oxidative addition failure or ester not activating.If ester remains: Add more water/base. If ester gone: Catalyst is dead; switch to Pd-PEPPSI-IPr or XPhos .
Homocoupling of Halide Oxygen presence.[5]Degas solvents via freeze-pump-thaw.[8]

Decision Tree for Optimization

OptimizationTree Start Start: Aryl Halide + Pyridine Boronic Ester HalideType Halide Type? Start->HalideType Br_I Bromide/Iodide HalideType->Br_I Standard Cl Chloride / Steric Hindrance HalideType->Cl Difficult StdProtocol Protocol B: Pd(PPh3)4 Dioxane/H2O Na2CO3 Br_I->StdProtocol AdvProtocol Protocol A: Pd(OAc)2 + SPhos n-Butanol K3PO4 Cl->AdvProtocol Check Success? StdProtocol->Check AdvProtocol->Check Success Isolate Product Check->Success Yes Fail_Debor Fail: Pyridine (Protodeboronation) Check->Fail_Debor Byproduct Fail_SM Fail: SM Recovery (Inactive Cat) Check->Fail_SM No Rxn Fix_Debor 1. Reduce Water 2. Portionwise Ester 3. Use MIDA Boronate Fail_Debor->Fix_Debor Fix_SM 1. Switch to XPhos Pd G3 2. Switch to Pd-PEPPSI Fail_SM->Fix_SM

Figure 2: Strategic workflow for ligand and condition selection.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • BenchChem Technical Support. (2025). Optimization of Suzuki Coupling for Bulky Pyridine Ligands. BenchChem Application Notes.

Sources

Application

Anhydrous cross-coupling conditions for pyridine boronates

Application Note: Overcoming Protodeboronation in Pyridine Boronate Cross-Couplings via Anhydrous Protocols Executive Summary The cross-coupling of pyridine boronates—specifically 2-pyridyl boronates—remains one of the m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Protodeboronation in Pyridine Boronate Cross-Couplings via Anhydrous Protocols

Executive Summary

The cross-coupling of pyridine boronates—specifically 2-pyridyl boronates—remains one of the most challenging transformations in medicinal chemistry. The inherent instability of these reagents leads to rapid protodeboronation under standard aqueous Suzuki-Miyaura conditions. This guide details high-fidelity anhydrous protocols that circumvent hydrolytic decomposition. By utilizing non-protic activators (fluorides) and copper(I) co-mediators, researchers can achieve high yields of azine-containing biaryls critical for drug discovery.

The "2-Pyridyl Problem": Mechanistic Insight

To solve the instability, one must understand the failure mode. Unlike phenyl boronates, 2-pyridyl boronates possess a basic nitrogen atom adjacent to the boron center. Under neutral or aqueous conditions, this creates a perfect storm for decomposition.

Mechanism of Failure: Protodeboronation[1]
  • Hydrolysis: The boronate ester hydrolyzes to the boronic acid.[1]

  • Zwitterion Formation: The pyridyl nitrogen protonates (or coordinates to a metal), while the boron coordinates a hydroxide.

  • C-B Bond Cleavage: This zwitterionic species facilitates a rapid, unimolecular fragmentation, releasing the pyridine and boric acid.

The Anhydrous Solution

Anhydrous conditions prevent the initial hydrolysis step. However, without water/hydroxide, the boron is not activated for transmetallation to Palladium.

  • Solution A (Fluoride Activation): Anhydrous fluoride sources (CsF, KF) form a reactive organotrifluoroborate-like species in situ without introducing protons.

  • Solution B (The Copper Effect): Copper(I) salts coordinate the pyridyl nitrogen (blocking protonation) and facilitate a "pre-transmetallation" from Boron to Copper, then Copper to Palladium.

Visualizing the Pathway

Protodeboronation_vs_Coupling Substrate 2-Pyridyl Boronate Hydrolysis Hydrolysis (+H2O) Substrate->Hydrolysis Aqueous Base Anhydrous Anhydrous Activation (+CsF / +CuI) Substrate->Anhydrous Dry Solvent Zwitterion Zwitterionic Intermediate (Unstable) Hydrolysis->Zwitterion Decomp Protodeboronation (Pyridine + B(OH)3) Zwitterion->Decomp Rapid C-B Cleavage Transmetal Cu/Pd Transmetallation Anhydrous->Transmetal Stabilized Species Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: Divergent pathways of 2-pyridyl boronates. Aqueous conditions favor decomposition (Red); Anhydrous/Copper conditions favor coupling (Green).

Critical Reaction Parameters

The success of these protocols relies on the strict exclusion of moisture and the correct choice of base/additive.

ParameterRecommended ReagentRole & Rationale
Base CsF (Cesium Fluoride)High solubility in organic solvents; activates Boron via F-B interaction without proton sources.
Additive CuI or CuTC CuI: General purpose. CuTC: High activity for hindered systems. Coordinates Py-N to prevent poisoning and facilitates transmetallation.
Catalyst Pd(PPh3)4 or Pd2(dba)3 / XPhos Pd(PPh3)4: Standard for iodides/bromides. XPhos: Necessary for chlorides or sterically hindered partners.
Solvent DMF or Dioxane/DMSO High polarity is required to solubilize CsF and the polar boronate intermediates. Must be anhydrous (<50 ppm H2O).

Experimental Protocols

Protocol A: Copper-Promoted Anhydrous Coupling (The "Gold Standard")

Best for: Unstable 2-pyridyl boronates and heteroaryl chlorides/bromides.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 2-Pyridyl Boronate Pinacol Ester (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.5 – 1.0 equiv) Note: Stoichiometric Cu often improves yields for 2-pyridyls.

  • Cesium Fluoride (CsF) (2.0 – 3.0 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Drying: Flame-dry a Schlenk tube or microwave vial under vacuum and backfill with Argon (3 cycles).

  • Solids Addition: In a glovebox (or under rapid Argon flow), add CuI, CsF, Pd(PPh3)4, and the 2-pyridyl boronate ester.

    • Tip: CsF is extremely hygroscopic. Weigh it quickly or inside a glovebox.

  • Liquids Addition: Add the Aryl Halide (if liquid) and Anhydrous DMF via syringe.

  • Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen promotes homocoupling of the boronate.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Observation: The reaction mixture often turns dark brown/black.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove DMF and copper salts. Note: Aqueous washes can be blue due to Cu; use NH4Cl/NH4OH if necessary to sequester Cu.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Fluoride-Activated Anhydrous Coupling (Copper-Free)

Best for: 3-pyridyl, 4-pyridyl, or substituted 2-pyridyls with steric bulk protecting the Nitrogen.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • Pyridyl Boronate (1.5 equiv)[2]

  • Cesium Fluoride (CsF) (3.0 equiv)

  • Pd2(dba)3 (2 mol%) / PCy3 or XPhos (4 mol%)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)[3]

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried vial with CsF, Pd source, Ligand, and Boronate.

  • Solvent: Add anhydrous Dioxane.

  • Activation: Stir at RT for 30 mins. This allows the Fluoride to coordinate to the Boron, forming the reactive boronate-ate complex [R-B(pin)F]-.

  • Coupling: Add the Aryl Halide. Heat to 90–100°C for 8–16 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts (CsF/CsX). Concentrate and purify.

Troubleshooting & Optimization Logic

Use this decision logic to troubleshoot failed reactions.

Troubleshooting_Logic Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Decomp Protodeboronation (Pyridine detected) Start->Decomp Homo Homocoupling (Bi-pyridine formed) Start->Homo Action1 Check Catalyst Activity Switch to XPhos/SPhos NoRxn->Action1 Action3 Strictly Anhydrous? Resupply DMF/CsF Decomp->Action3 Action5 Degas Solvents Longer (O2 promotes homocoupling) Homo->Action5 Action2 Increase Temp to 110°C Action1->Action2 Action4 Add CuI (1.0 equiv) to trap Pyridine N Action3->Action4 Action6 Reduce Cu loading Action5->Action6

Figure 2: Troubleshooting logic for anhydrous cross-coupling optimization.

References

  • Mechanistic Origins of Instability: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[4][5] [Link]

  • Copper-Promoted Protocols: Deng, X., et al. (2009). Efficient Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • Anhydrous Fluoride Activation: Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society.[4][5] [Link]

  • MIDA Boronates (Alternative Strategy): Knapp, D. M., et al. (2010). Slow-Release Strategy for the Cross-Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[4][5] [Link]

Sources

Method

Application Note: Anhydrous Activation of Neopentyl Boronates via TMSOK

Topic: Using Potassium Trimethylsilanolate (TMSOK) with Neopentyl Boronates Content Type: Application Note & Protocol Guide Methodology for Rapid, Non-Hydrolytic Suzuki-Miyaura Cross-Coupling Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Potassium Trimethylsilanolate (TMSOK) with Neopentyl Boronates Content Type: Application Note & Protocol Guide

Methodology for Rapid, Non-Hydrolytic Suzuki-Miyaura Cross-Coupling

Executive Summary

This guide details the use of Potassium Trimethylsilanolate (TMSOK) as a silanolate activator for neopentyl glycol (nep) boronic esters in Palladium-catalyzed cross-coupling. Unlike traditional Suzuki-Miyaura conditions that rely on aqueous bases to hydrolyze boronate esters into reactive boronic acids, the TMSOK method operates under strictly anhydrous conditions. This protocol leverages the "Boronate Mechanism," where TMSOK coordinates directly to the boron center, triggering rapid transmetallation. This method is critical for substrates prone to protodeboronation (e.g., polyfluorinated aryls, 2-pyridyls) and offers reaction rates up to 10-fold faster than standard carbonate-based systems.

Mechanistic Insight: The "Silicon-Boron" Bridge

The conventional view of Suzuki coupling involves the hydrolysis of boronate esters to boronic acids, followed by base activation (the "Oxo-Palladium" pathway). Neopentyl esters, known for their high stability, hydrolyze sluggishly, often requiring harsh conditions that degrade sensitive functional groups.

TMSOK circumvents hydrolysis entirely. Being soluble in organic solvents (THF, Toluene), TMSOK acts as a Lewis base, attacking the boron center of the neopentyl ester. This forms a soluble, hypervalent potassium trialkylsilyloxyborate species. This activated "ate" complex is competent to transmetallate directly to the Palladium(II) center.

Pathway Visualization

The diagram below illustrates the divergence from the traditional hydrolytic pathway to the anhydrous TMSOK-mediated "Boronate Pathway."

TMSOK_Mechanism Substrate Neopentyl Boronate (Stable, Unreactive) AteComplex [Ar-B(nep)(OSiMe3)]- K+ (Activated Silanolate Complex) Substrate->AteComplex Lewis Base Activation (Anhydrous) TMSOK TMSOK (K+ -OSiMe3) TMSOK->AteComplex Transmetal Transmetallation (Rate Determining Step) AteComplex->Transmetal Direct Transfer Pd_Ox L-Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Ox->Transmetal Product Biaryl Product (Ar-Ar') Transmetal->Product Reductive Elimination

Figure 1: The Denmark-Sweeder activation pathway. TMSOK converts the passive neopentyl ester into a reactive silicate-boronate complex without water.

Critical Parameters & Reagents

Reagent Selection
ComponentSpecificationRationale
Base TMSOK (Potassium Trimethylsilanolate) Must be >95% purity.[1] Hygroscopic. Contamination with water forms KOH and HMDS, reverting the mechanism to a slower, hydrolytic pathway.
Boronate Neopentyl Glycol Ester Preferred over Pinacol for this specific method due to faster activation kinetics with silanolates, though Pinacol esters are compatible.
Solvent THF (Anhydrous) High solubility of TMSOK is required. Toluene can be used but often requires a phase-transfer catalyst or specific heating.
Catalyst Pd-P(t-Bu)3-G3 or Pd(dba)2 + SPhos Electron-rich, bulky phosphines facilitate the transmetallation of the bulky silanolate-boronate complex.
Stoichiometry Warning

The "Inhibition Effect": Unlike carbonate bases, a large excess of TMSOK can inhibit the reaction, likely by saturating the palladium center or forming unreactive higher-order boronate species.

  • Optimal Range: 1.0 to 1.5 equivalents relative to the boronate.

  • Mitigation: If using >1.5 equiv, employ slow addition (syringe pump) or portion-wise addition to maintain a low steady-state concentration of the base.

Experimental Protocol

Safety Note: TMSOK is caustic and can cause severe skin burns. Handle in a fume hood. While it can be weighed in air, prolonged exposure to humidity degrades the reagent.

Protocol A: Preparation of TMSOK Stock Solution

Because solid TMSOK is hygroscopic and can clump, preparing a fresh stock solution ensures accurate stoichiometry.

  • Drying: If the TMSOK appears wet or clumpy, dry it under high vacuum (0.1 mmHg) at room temperature for 2 hours.

  • Dissolution: In a glovebox or under Argon flow, add TMSOK (1.28 g, 10 mmol) to a dry flask.

  • Solvent Addition: Add anhydrous THF (10 mL) to create a 1.0 M solution .

  • Sonication: Sonicate for 5–10 minutes until strictly homogeneous.

    • Note: If a fine precipitate remains (likely KOH or carbonate impurities), filter the solution through a 0.45 µm PTFE syringe filter under inert gas. Use the clear filtrate.

Protocol B: General Cross-Coupling Procedure

Scale: 1.0 mmol Aryl Halide

  • Reactor Setup: Flame-dry a 25 mL Schlenk tube or vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Charge: Add the following:

    • Aryl Bromide/Chloride (1.0 equiv, 1.0 mmol)

    • Aryl Neopentyl Boronate (1.1 equiv, 1.1 mmol)

    • Pd Catalyst (e.g., Pd-P(t-Bu)3-G3, 1–3 mol%)

  • Solvation: Seal the vessel. Evacuate and backfill with Argon (3x). Add anhydrous THF (4.0 mL) via syringe.

  • Activation (The Critical Step):

    • Standard Substrates: Add the TMSOK Stock Solution (1.1 mL, 1.1 equiv) dropwise over 2 minutes at room temperature.

    • Sensitive/Slow Substrates: Add the TMSOK solution dropwise over 30 minutes using a syringe pump to prevent catalyst inhibition.

  • Reaction: Stir at room temperature (23°C).

    • Observation: The reaction often turns a dark amber or brown color immediately.

    • Time: Monitor by TLC/LCMS. Most reactions reach full conversion in 5 to 60 minutes .

  • Workup:

    • Quench with 0.5 M HCl or saturated NH4Cl (5 mL).

    • Dilute with Ethyl Acetate or Ether.

    • Separate layers.[2] Wash organic layer with brine, dry over MgSO4, and concentrate.

    • Note: Neopentyl glycol byproduct is water-soluble and easily removed during the aqueous wash.

Workflow Visualization

TMSOK_Workflow Start Start: Reagent Prep DryTMSOK Dry TMSOK (Vac, 2h) Dissolve in THF (1M) Start->DryTMSOK Charge Charge Reactor: Ar-X + Ar-B(nep) + Cat (Inert Atm) DryTMSOK->Charge Use Fresh Addition Add TMSOK Solution Charge->Addition Decision Substrate Sensitivity? Addition->Decision FastAdd Single Portion Addn (Robust Substrates) Decision->FastAdd Standard SlowAdd Dropwise/Pump Addn (Sensitive/Inhibition Prone) Decision->SlowAdd Difficult React Stir 23°C (5-60 min) FastAdd->React SlowAdd->React Quench Acidic Quench (HCl/NH4Cl) Remove Nep-Glycol React->Quench

Figure 2: Operational workflow emphasizing the decision point for TMSOK addition rate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalls < 50% Catalyst Inhibition by excess TMSOK.Reduce TMSOK to 1.05 equiv or switch to slow addition (syringe pump over 1h).
No Reaction Wet TMSOK (Hydrolysis to KOH).Check TMSOK bottle. If solids are "gooey" or sticky, discard. Use fresh bottle or sublime.
Protodeboronation Trace water present.[1]Ensure reaction is strictly anhydrous. The benefit of TMSOK is lost if water is present (reverts to hydroxide pathway).
Precipitate Forms Early Formation of KBr/KCl (Normal).This is the byproduct of the reaction. Ensure stirring is vigorous enough to keep the slurry moving.

References

  • Denmark, S. E., & Sweeder, L. S. (2002). Stereospecific Palladium-Catalyzed Cross-Coupling of (E)-Alkenylsilanols with Aryl Iodides. Journal of the American Chemical Society.[3] (Foundational work on silanolate activation).

  • Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Silanolates: A Paradigm Shift in Silicon-Based Cross-Coupling. Chemistry – A European Journal. .

  • Delaney, C. P., Heyboer, E. M., & Denmark, S. E. (2020).[2] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. (The definitive protocol for Neopentyl Boronates).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[3] (Context on unstable boronates).

Sources

Application

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine via Miyaura Borylation

An Application Guide for Drug Development Professionals Abstract: This application note provides a comprehensive guide for the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from 4-bromopyridine. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from 4-bromopyridine. This protocol details the palladium-catalyzed Miyaura borylation, a cornerstone reaction in modern synthetic chemistry for the formation of carbon-boron bonds. We will delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, discuss product characterization, offer troubleshooting advice, and outline critical safety procedures. This guide is intended for researchers, scientists, and drug development professionals who utilize pyridine-based boronic esters as key building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Introduction and Significance

Pyridyl boronic acids and their ester derivatives are indispensable reagents in contemporary organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] The title compound, specifically the pinacol ester 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is a highly versatile and stable intermediate. Its utility stems from the ability to introduce a pyridine moiety, a common pharmacophore in many biologically active compounds, into a target molecule.

The conversion of aryl halides, such as 4-bromopyridine, to their corresponding boronate esters via the Miyaura borylation reaction is one of the most efficient and widely used methods for this transformation.[1][4] This reaction is valued for its mild conditions, broad functional group tolerance, and the stability of the resulting pinacol boronate esters, which are generally crystalline solids that are stable to air and moisture and can be purified by chromatography.[4]

This document will focus on the synthesis of the pinacol ester derivative, as it is more commonly used and stable than the corresponding 1,3,2-dioxaborinane (propanediol-derived) ester.

The Reaction Mechanism: Palladium-Catalyzed Miyaura Borylation

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 4-bromopyridine and bis(pinacolato)diboron (B₂pin₂). The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-bromopyridine. This forms a square planar Pd(II) complex.

  • Transmetalation: In the presence of a base (e.g., potassium acetate, KOAc), a boryl group from B₂pin₂ is transferred to the palladium center. The base is crucial for activating the diboron reagent, forming a more nucleophilic 'ate' complex or influencing the palladium catalyst itself, thereby facilitating the exchange of the bromide ligand for the boryl group.[4]

  • Reductive Elimination: The final step involves the elimination of the two organic ligands (the pyridyl group and the boryl group) from the palladium center. This forms the desired C-B bond of the product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Miyaura_Borylation pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(X)L_n pd0->pd_complex1 Oxidative Addition aryl_halide 4-Bromopyridine (Ar-X) aryl_halide->pd_complex1 product 4-Pyridylboronic Ester (Ar-Bpin) b2pin2 B₂pin₂ pd_complex2 Ar-Pd(II)(Bpin)L_n b2pin2->pd_complex2 base Base (KOAc) base->pd_complex1 oxidative_addition Oxidative Addition pd_complex1->pd_complex2 Transmetalation transmetalation Transmetalation pd_complex2->pd0 pd_complex2->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Miyaura Borylation reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and may require optimization for specific equipment or larger scales. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentCAS NumberMol. Weight ( g/mol )AmountMoles (mmol)Role
4-Bromopyridine hydrochloride19524-06-2194.451.94 g10.0Starting Material
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.943.05 g12.0Boron Source
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64245 mg0.30Catalyst
Potassium Acetate (KOAc)127-08-298.142.95 g30.0Base
1,4-Dioxane (anhydrous)123-91-188.1150 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (1.94 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.30 mmol), and potassium acetate (2.95 g, 30.0 mmol).

  • Inert Atmosphere: Seal the flask with septa. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85-90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromopyridine starting material is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel.[2]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a white to off-white solid.[6]

Caption: Experimental workflow for the synthesis of 4-pyridylboronic ester.

Product Characterization

The final product should be characterized to confirm its identity and purity.

Analysis Expected Results for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Appearance White to off-white crystalline solid.[6]
Melting Point 149-153 °C.[6]
¹H NMR (CDCl₃, 400 MHz)δ 8.69 (d, 2H), 7.50 (d, 2H), 1.35 (s, 12H).[7]
¹³C NMR (CDCl₃, 100 MHz)δ 150.5, 126.2, 84.5, 25.0. (Note: C-B bond may not be observed).
Mass Spec (ESI+) m/z 206.1 [M+H]⁺

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base- Use fresh catalyst or a different ligand/precatalyst.- Ensure all glassware is oven-dried and use anhydrous solvent.- Use freshly opened or properly stored base. Ensure it is finely powdered.
Formation of Side Products (e.g., homocoupling) - Reaction temperature too high- Presence of oxygen- Lower the reaction temperature slightly (e.g., to 80 °C).- Ensure the reaction is maintained under a strict inert atmosphere.
Difficulty in Purification - Co-elution of product with B₂pin₂ or byproducts- Perform a pre-purification wash: dissolve crude material in a nonpolar solvent (e.g., hexanes) and filter to remove some impurities.- Adjust the chromatography eluent system for better separation.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]

  • 4-Bromopyridine Hydrochloride: Toxic if swallowed, in contact with skin, or if inhaled.[10][11] Handle only in a well-ventilated fume hood. Avoid creating dust.

  • Bis(pinacolato)diboron (B₂pin₂): May cause skin, eye, and respiratory irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Handle with care. While not acutely toxic, they are heavy metals and should not be ingested or inhaled.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. Can form explosive peroxides upon storage. Use only anhydrous, inhibitor-stabilized solvent.

  • Potassium Acetate: Hygroscopic. Standard chemical handling precautions apply.

Handling Procedures:

  • All manipulations should be conducted in a certified chemical fume hood.[9]

  • Use an inert atmosphere (Nitrogen or Argon) as the reaction is sensitive to oxygen.

  • Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

Waste Disposal:

  • Dispose of all chemical waste, including solvents and solid residues, according to local, state, and federal regulations.

  • Palladium-containing waste should be collected separately in a designated container for heavy metal waste.

References

  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides. ACS Publications. Available at: [Link]

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Royal Society of Chemistry Publishing. Available at: [Link]

  • 4-(1H-2,3-Dihydronaphtho[1,8-de][1][5][12]diazaborinin-2-yl)-1-ethylpyridin-1-ium iodide. National Center for Biotechnology Information. Available at: [Link]

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Product Information. Oakwood Chemical. Available at: [Link]

Sources

Method

Application Note: One-Pot Synthesis of Pyridine-4-boronic Acid Neopentyl Glycol Ester

Executive Summary This Application Note details the robust, one-pot synthesis of pyridine-4-boronic acid neopentyl glycol ester (CAS: 869901-52-0). Unlike its phenyl analogs, the pyridine-4-boronic acid moiety is notorio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the robust, one-pot synthesis of pyridine-4-boronic acid neopentyl glycol ester (CAS: 869901-52-0). Unlike its phenyl analogs, the pyridine-4-boronic acid moiety is notoriously unstable, prone to rapid protodeboronation and polymerization upon isolation. Consequently, converting the boronic acid intermediate immediately into a thermodynamically stable neopentyl glycol ester is not merely convenient—it is chemically essential.

We present two distinct protocols to achieve this:

  • Method A (Transition Metal Catalysis): A palladium-catalyzed Miyaura borylation using bis(neopentyl glycolato)diboron (

    
    ).[1] Best for small-scale, high-throughput, or late-stage functionalization.
    
  • Method B (Cryogenic Metallation): A lithium-halogen exchange followed by in situ esterification. Best for scale-up and cost-efficiency.

Critical Process Parameters (CPP) & Mechanistic Insight

The Instability Challenge

The 4-pyridyl boron bond is electronically destabilized. The electron-deficient pyridine ring makes the C-B bond susceptible to hydrolytic cleavage, particularly under basic conditions or high temperatures.

  • Solution: Neopentyl glycol (2,2-dimethyl-1,3-propanediol) forms a six-membered cyclic ester. The gem-dimethyl group provides steric bulk (Thorpe-Ingold effect), significantly enhancing hydrolytic stability compared to the free acid and often offering better crystallinity than pinacol esters.

Reaction Pathway Visualization

The following diagram outlines the two pathways and the critical "One-Pot" intersection where the ester is locked in.

G Start 4-Bromopyridine (or HCl salt) Cat Pd(dppf)Cl2 KOAc, Dioxane Start->Cat Method A Li 1. n-BuLi (-78°C) 2. B(OiPr)3 Start->Li Method B B2nep2 Bis(neopentyl glycolato)diboron Cat->B2nep2 Product Pyridine-4-boronic acid neopentyl glycol ester Cat->Product Direct Borylation Borate Lithium Triisopropyl Borate Intermediate Li->Borate Metal-Halogen Exchange Trap In-situ Trapping (+ Neopentyl Glycol) Borate->Trap Quench Trap->Product Esterification

Figure 1: Dual-pathway workflow. Method A utilizes direct catalytic transfer; Method B relies on sequential lithiation and in situ trapping to avoid isolating the unstable free acid.

Protocol A: Palladium-Catalyzed Miyaura Borylation

Recommended For: Drug discovery, milligram-to-gram scale, labs lacking cryogenic equipment.

Reagents & Materials
ReagentEquiv.[2][3]Role
4-Bromopyridine HCl 1.0Substrate
Bis(neopentyl glycolato)diboron (

)
1.1 - 1.2Boron Source
Pd(dppf)Cl₂[2] · DCM 0.03 - 0.05Catalyst
Potassium Acetate (KOAc) 3.0Base (activates boron)
1,4-Dioxane solvent10 mL / g substrate
Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

  • Charging: Add 4-Bromopyridine HCl,

    
    , and KOAc to the flask.
    
    • Note: If using the HCl salt of pyridine, the extra equivalent of KOAc is crucial to neutralize the salt in situ.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Degassing: Sparge the mixture with Argon for 10-15 minutes. Oxygen is a poison to the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly against a counter-flow of Argon.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the bromide and formation of the ester (M+H approx 192 for the ester).

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often a semi-solid. Recrystallize from n-heptane/EtOAc or purify via silica gel chromatography (eluting with Hexanes:EtOAc).

    • Caution: Silica can induce degradation if too acidic; add 1% triethylamine to the eluent if streaking occurs.

Protocol B: Cryogenic Metal-Halogen Exchange (Scalable)

Recommended For: Multi-gram to kilogram scale, cost-sensitive projects.

Reagents & Materials
ReagentEquiv.Role
4-Bromopyridine (Free Base) 1.0Substrate
n-Butyllithium (2.5M in hexanes) 1.1Lithiating Agent
Triisopropyl borate (

)
1.2Boron Electrophile
Neopentyl Glycol 1.2Esterification Agent
THF (Anhydrous) solvent15 mL / g substrate
Step-by-Step Procedure
  • Free Base Generation (If starting with HCl salt):

    • Dissolve 4-bromopyridine HCl in water. Neutralize with saturated

      
       until pH ~8-9. Extract with 
      
      
      
      or DCM. Dry over
      
      
      and concentrate immediately before use. (Free base 4-bromopyridine is volatile and unstable).
  • Cryogenic Setup:

    • Flame-dry a Schlenk flask or reactor. Maintain strict

      
       atmosphere.
      
    • Add 4-bromopyridine and anhydrous THF.[4]

    • Cool to -78°C (Dry ice/Acetone bath). Temperature control is critical to prevent Wurtz-type coupling.

  • Lithiation:

    • Add n-BuLi dropwise via syringe pump over 30 minutes. Maintain internal temp < -70°C.

    • Stir at -78°C for 30-60 minutes. The solution often turns yellow/orange (lithiopyridine species).

  • Boron Capture:

    • Add Triisopropyl borate dropwise at -78°C.

    • Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

  • One-Pot Esterification (The Critical Step):

    • Do not isolate the boronic acid.

    • Prepare a solution of Neopentyl Glycol (1.2 equiv) in a minimum amount of THF.

    • Add this solution directly to the reaction mixture at 0°C.

    • Add a stoichiometric amount of acetic acid (1.1 equiv) to quench the lithium alkoxides and catalyze the transesterification.

    • Stir at Room Temperature (RT) for 2-4 hours.

  • Workup:

    • Add toluene (to assist in azeotropic water removal).

    • Concentrate the mixture under vacuum to remove THF and isopropanol.

    • Redissolve in EtOAc, wash with water (rapidly) and brine.

    • Dry over

      
       and concentrate.
      
  • Crystallization: The neopentyl ester typically crystallizes from Hexane/EtOAc or pure Heptane upon cooling.

Analytical Characterization & QC

Verify the product identity and purity using the following parameters.

TestExpected ResultNote
1H NMR (CDCl3)

8.6 (d, 2H), 7.6 (d, 2H), 3.8 (s, 4H), 1.0 (s, 6H)
Characteristic gem-dimethyl singlet at ~1.0 ppm.
11B NMR Single peak at ~28-30 ppmBroad peak typical of boronate esters.
HPLC Purity >97% (AUC)Use neutral pH mobile phase to prevent hydrolysis on column.
Appearance White to off-white solid

Decision Matrix: Selecting the Right Method

DecisionTree Start Start: Select Synthesis Route Scale What is the target scale? Start->Scale Small < 5 grams Scale->Small Discovery Large > 10 grams Scale->Large Process/Dev MethodA Method A: Miyaura Borylation Small->MethodA High Success Rate Equip Is -78°C (Cryo) available? Large->Equip Cost Is Reagent Cost a primary constraint? Equip->Cost No MethodB Method B: Lithium Exchange Equip->MethodB Yes Cost->MethodA No (Time > Money) Cost->MethodB Yes (Outsource Cryo)

Figure 2: Decision tree for selecting between Catalytic (Method A) and Metallation (Method B) routes based on scale and resources.

Troubleshooting & Optimization

  • Low Yield (Method A): Ensure the reaction is strictly oxygen-free. If the aryl bromide is sluggish, switch to Pd(PCy3)2 or XPhos Pd G2 for higher activity.

  • Protodeboronation (Method B): If you observe pyridine (des-bromo, des-boron byproduct), the quench was too slow or the temperature spiked during lithiation. Ensure the neopentyl glycol is added before any aqueous workup.

  • Purification Issues: If the ester hydrolyzes on silica, deactivate the silica with 5% triethylamine in hexanes before loading the column.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[5] The Journal of Organic Chemistry, 60(23), 7508–7510.[5] Link

  • Bouillon, A., et al. (2002). Synthesis of novel halopyridinylboronic acids and esters. Tetrahedron, 58(14), 2885-2890. Link

  • Li, W., & Nelson, D. P. (2006). Systematic Study of the Stability of Pyridine-Boronic Acids. The Journal of Organic Chemistry, 71, 435-440. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

Sources

Application

Application Note: A Robust Protocol for the Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)pyridine via Transesterification

Abstract & Introduction Pyridine-containing boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, most notably as nucleophilic partners in palladium-catalyzed cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pyridine-containing boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, most notably as nucleophilic partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While pyridine-4-boronic acid is a valuable building block, it, like many boronic acids, can be prone to dehydration to form cyclic boroxine anhydrides or other oligomeric species. This can complicate stoichiometry, solubility, and reactivity. The conversion of the boronic acid to a stable cyclic boronic ester, such as the 1,3-propanediol ester, offers a practical solution. Boronic esters exhibit enhanced stability, are less polar, and are generally easier to handle and purify than their corresponding acids, while retaining the requisite reactivity for subsequent transformations.[1][2]

This application note provides a detailed, field-proven protocol for the synthesis of 4-(1,3,2-dioxaborinan-2-yl)pyridine through the transesterification of pyridine-4-boronic acid with 1,3-propanediol. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide utilizing azeotropic water removal, and discuss methods for purification and characterization.

Reaction Mechanism and Scientific Rationale

The formation of a boronic ester from a boronic acid and a diol is a reversible condensation reaction that yields the ester and water as a byproduct.[1][3] The equilibrium for this reaction must be actively driven toward the product side to achieve a high yield.

G R_BA Pyridine-4-boronic acid Plus1 + P_Ester 4-(1,3,2-dioxaborinan-2-yl)pyridine R_BA->P_Ester R_Diol 1,3-Propanediol Plus2 + P_Water Water (H₂O)

Caption: Reaction equilibrium for boronic ester formation.

The most common and efficient method to achieve this is the physical removal of water from the reaction mixture as it is formed. This is elegantly accomplished by performing the reaction in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[4][5] Using a Dean-Stark apparatus, the water-toluene azeotrope boils and condenses, but because water is denser than and immiscible with toluene, it separates and is trapped, while the toluene overflows and returns to the reaction flask.[6][7] This continuous removal of water ensures the reaction proceeds to completion.

An alternative method involves the use of a chemical dehydrating agent, such as activated molecular sieves or anhydrous magnesium sulfate (MgSO₄), to sequester the water produced.[1][8] This can be advantageous for smaller-scale reactions or when the required reflux temperatures are not desirable.

Detailed Experimental Protocol

This protocol details the synthesis of 4-(1,3,2-dioxaborinan-2-yl)pyridine on a 10 mmol scale using a Dean-Stark apparatus.

Materials & Equipment
Materials & ReagentsEquipment
Pyridine-4-boronic acid250 mL Round-bottom flask
1,3-PropanediolDean-Stark trap (≥ 5 mL capacity)
Toluene, anhydrousReflux condenser
Saturated sodium bicarbonate (aq.)Magnetic stirrer and stir bar
Brine (saturated NaCl aq.)Heating mantle with temperature control
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
Silica gel for chromatographyGlassware for extraction and filtration
Hexane, Ethyl Acetate (for chromatography)Thin-Layer Chromatography (TLC) plates & chamber
Reagent Quantities
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount Required
Pyridine-4-boronic acid122.9210.01.01.23 g
1,3-Propanediol76.0911.01.10.84 g (0.79 mL)
Toluene---100 mL
Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble the glassware as depicted in the workflow diagram (Section 4.0). Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or in a desiccator before use.

  • Charging the Flask: To the 250 mL round-bottom flask, add pyridine-4-boronic acid (1.23 g, 10.0 mmol), a magnetic stir bar, and 100 mL of anhydrous toluene.

  • Addition of Diol: Add 1,3-propanediol (0.79 mL, 11.0 mmol) to the flask via syringe. A slight excess of the diol helps to drive the equilibrium.

  • Azeotropic Reflux: Attach the Dean-Stark trap and reflux condenser. Begin stirring and heat the mixture to a steady reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the trap. The reaction is typically complete within 2-4 hours, or when water ceases to collect in the arm of the trap.

  • Reaction Monitoring (Optional): The reaction progress can be monitored by TLC. The boronic ester product is significantly less polar than the starting boronic acid. Use a mobile phase of 50% ethyl acetate in hexane. The starting material will remain at the baseline while the product will have a higher Rf value.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Disassemble the apparatus. The reaction mixture is then transferred to a larger flask and the toluene is removed under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any unreacted boronic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product, typically as a white solid or pale oil.

Purification

While the crude product is often of high purity, further purification can be achieved if necessary.

  • Recrystallization: The solid product can be recrystallized from a solvent system like hexane/ethyl acetate.[9]

  • Column Chromatography: If the product is an oil or contains persistent impurities, it can be purified by flash column chromatography on silica gel.[10] A gradient elution from 10% to 50% ethyl acetate in hexane is typically effective.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 4-(1,3,2-Dioxaborinan-2-yl)pyridine

The successful formation of the propanediol ester can be readily confirmed by NMR spectroscopy.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: Expect two distinct signals in the aromatic region. The protons ortho to the nitrogen (and meta to the boron) will appear as a doublet around δ 8.6-8.7 ppm. The protons meta to the nitrogen (and ortho to the boron) will appear as a doublet around δ 7.6-7.7 ppm.

    • Propanediol Protons: The four methylene protons on the carbons attached to the oxygens (O-CH₂) will typically appear as a triplet around δ 4.2-4.3 ppm. The central methylene protons (CH₂) will appear as a quintet around δ 2.1-2.2 ppm.[11]

  • ¹³C NMR (101 MHz, CDCl₃):

    • Pyridine Carbons: Expect signals around δ 150 ppm (C-ortho to N), δ 125 ppm (C-meta to N), and a broad signal for the carbon attached to boron (C-para to N).

    • Propanediol Carbons: Expect signals around δ 62 ppm (O-CH₂) and δ 27 ppm (central CH₂).

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₁BNO₂ [M+H]⁺: 164.09. Found: 164.09.

Troubleshooting

IssueProbable CauseSuggested Solution
Low Yield / Incomplete Reaction Inefficient water removal due to wet glassware or solvent.Ensure all equipment is oven-dried. Use anhydrous grade solvent. Extend the reflux time until water collection ceases.
Product Hydrolyzes Back to Acid Exposure to water during workup or chromatography.Perform workup efficiently. Use dry solvents for chromatography. Avoid using protic or aqueous eluents if possible.
Difficulty in Purification Co-elution of impurities.Try an alternative purification method (e.g., recrystallization vs. chromatography) or a different chromatography system (e.g., neutral alumina).[10]

Conclusion

The transesterification of pyridine-4-boronic acid with 1,3-propanediol is a reliable and high-yielding method for producing a stable boronic ester derivative. The use of a Dean-Stark apparatus for azeotropic water removal provides a robust and scalable strategy to drive the reaction equilibrium to completion. The resulting 4-(1,3,2-dioxaborinan-2-yl)pyridine is a versatile intermediate for drug development and materials science, offering improved handling and stability for applications such as Suzuki-Miyaura cross-coupling reactions.

References

  • Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. Retrieved from [Link]

  • Klein, C. D. P., et al. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

  • Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. Google Patents.
  • CN107892699A. (n.d.). A kind of synthesis technique of the boric acid of pyridine 4. Google Patents.
  • Li, W., et al. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Retrieved from [Link]

  • Borosil Scientific. (n.d.). Dean and Stark & Clevenger Apparatus: Uses and Features. Retrieved from [Link]

  • Suginome, M., & Yamamoto, Y. (2014). Synthesis and Utility of Dihydropyridine Boronic Esters. Angewandte Chemie International Edition. PMC - NIH. Retrieved from [Link]

  • Trobe, M., et al. (2022). Synthesis of the pyridine boronic acid ester building blocks. ResearchGate. Retrieved from [Link]

  • Magritek. (2024, August 14). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Retrieved from [Link]

  • Royal Society of Chemistry: Education. (n.d.). Dean-Stark apparatus | Resource. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

  • Supporting Information: External oxidant-free alkylation of quinoline and pyridine derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis of 6-Membered vs. 5-Membered Boronic Esters

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with boronic esters and need to understand the nuances of their hydrolytic s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with boronic esters and need to understand the nuances of their hydrolytic stability. In this document, we will explore the factors that govern the hydrolysis rates of 6-membered versus 5-membered boronic esters, providing you with the foundational knowledge and practical protocols to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in hydrolytic stability between 6-membered and 5-membered boronic esters?

A1: Generally, 6-membered boronic esters (dioxaborinanes) are more resistant to hydrolysis than their 5-membered counterparts (dioxaborolanes).[1] This difference in stability is attributed to a combination of steric and electronic factors, as well as ring strain.

The hydrolysis of a boronic ester proceeds through the formation of a tetracoordinate intermediate upon complexation with water. Two key factors influence the stability of the ester:

  • Release of Angle Strain: Five-membered rings inherently possess greater angle strain. Hydrolysis, which involves a change in the boron's hybridization from sp² to sp³, can be more facile for 5-membered esters as it relieves this strain.[1]

  • Steric Effects: The substituents on the diol used to form the ester play a crucial role. Increased steric hindrance around the boron atom can disfavor the formation of the hydrated complex necessary for hydrolysis.[1][2] For instance, the highly substituted pinacol esters (a type of 5-membered ring) exhibit enhanced stability compared to less substituted 5-membered rings.[3]

It is important to note that while 6-membered rings are generally more stable, the specific diol and the reaction conditions, such as pH, can significantly influence the observed hydrolysis rate.[4][5]

Q2: My 5-membered boronic ester is hydrolyzing too quickly during my experiment. What can I do to improve its stability?

A2: Rapid hydrolysis of 5-membered boronic esters is a common challenge. Here are several strategies to mitigate this issue:

  • pH Control: Boronic ester stability is highly pH-dependent.[4][5][6] Generally, acidic conditions facilitate hydrolysis.[7] Maintaining a neutral or slightly basic pH can often slow down the hydrolysis rate. The optimal pH for ester formation and stability is typically between the pKa of the boronic acid and the diol.[8]

  • Steric Hindrance: Employing a more sterically hindered diol to form the ester can significantly enhance stability.[2][3] For example, pinacol esters are more stable than esters formed from less substituted diols due to the four methyl groups that shield the boron atom.[9][10]

  • Solvent Choice: The presence of water is necessary for hydrolysis.[11] If your experimental conditions allow, using an aprotic organic solvent or minimizing the water content in your reaction mixture can drastically reduce the rate of hydrolysis.[12]

  • Temperature Reduction: Lowering the temperature of your reaction will decrease the rate constant of the hydrolysis reaction.[7] This can be a simple and effective way to preserve your boronic ester during analysis or a reaction.

  • Intramolecular Coordination: The presence of a nearby functional group, such as an amide, can influence the hydrolysis rate through intramolecular catalysis.[4][13] Be mindful of the surrounding chemical environment of your boronic ester.

Q3: I am observing inconsistent hydrolysis rates for my 6-membered boronic ester. What factors could be causing this variability?

A3: Inconsistent hydrolysis rates, even for the more stable 6-membered esters, can arise from several often-overlooked experimental variables:

  • Buffer Composition: The type and concentration of the buffer can impact hydrolysis rates.[4][5] Some buffer components can form complexes with the boronic acid or ester, altering the equilibrium and kinetics of the hydrolysis reaction.[8]

  • Presence of Catalysts: Both internal and external catalysts can accelerate hydrolysis. Proximal amide groups can act as internal catalysts.[4][13] Anions from salts in the buffer can also act as external catalysts.[4]

  • On-Column Hydrolysis during HPLC Analysis: If you are monitoring your reaction by reverse-phase HPLC, significant hydrolysis can occur on the column itself.[7][12] This is influenced by the mobile phase pH, the column's stationary phase, and the column temperature.[7][12] Using a mobile phase with a neutral pH and a column with low silanol activity can minimize this effect.[7][12]

  • Purity of Reagents: The presence of acidic or basic impurities in your reagents or solvents can alter the local pH and catalyze hydrolysis. Ensure you are using high-purity materials.

Q4: How does the electronic nature of the substituents on the arylboronic ester affect its hydrolysis rate?

A4: The electronic properties of the substituents on the aromatic ring of an arylboronic acid or ester have a significant impact on its reactivity and stability.

  • Electron-Withdrawing Groups (EWGs): EWGs increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by water. This generally leads to an increase in the rate of hydrolysis. However, by lowering the pKa of the boronic acid, EWGs can also favor the formation of the more stable tetrahedral boronate ester at a lower pH.[6][14]

  • Electron-Donating Groups (EDGs): EDGs decrease the Lewis acidity of the boron atom, which can slow down the initial attack by water and thus decrease the hydrolysis rate.

The interplay between these electronic effects and the overall reaction mechanism can be complex.[15] For a detailed understanding, it is often necessary to perform kinetic studies under controlled conditions.

Troubleshooting Guides

Troubleshooting Issue 1: Unexpectedly Fast Hydrolysis of a Pinacol Boronic Ester (Bpin) Derivative in an Aqueous Buffer
Symptom Potential Cause Recommended Action
Rapid disappearance of the Bpin signal and appearance of the corresponding boronic acid signal in NMR or LC-MS.Acidic pH of the buffer: The buffer pH may be lower than intended, accelerating hydrolysis.Verify the pH of your buffer solution. Adjust to a neutral or slightly basic pH (e.g., pH 7.4) if your experiment allows.
Buffer components are catalyzing the reaction: Certain buffer anions can act as catalysts.Switch to a different buffer system. For example, if you are using a phosphate buffer, try a TRIS or HEPES buffer and compare the results.[4]
High water activity: The concentration of water is high, driving the equilibrium towards hydrolysis.If possible, add a co-solvent like DMSO or acetonitrile to reduce the water activity.
Elevated temperature: The experiment is being run at a temperature that promotes rapid hydrolysis.Perform the experiment at a lower temperature (e.g., on an ice bath) to slow down the reaction kinetics.[7]
Troubleshooting Issue 2: Incomplete or Slow Hydrolysis of a 6-Membered Boronic Ester When the Free Boronic Acid is Desired
Symptom Potential Cause Recommended Action
The boronic ester remains largely intact even after extended reaction times under expected hydrolysis conditions.Neutral or basic pH: The conditions are not acidic enough to promote efficient hydrolysis.Carefully add a dilute acid (e.g., HCl) to lower the pH of the reaction mixture. Monitor the hydrolysis progress by a suitable analytical technique.
Steric hindrance: The diol protecting group is very bulky, making the boron atom inaccessible to water.Consider a transesterification approach. Add an excess of a less hindered diol to the reaction mixture to drive the equilibrium towards the formation of a more labile boronic ester, which can then be hydrolyzed.
Low temperature: The reaction is being performed at a temperature that is too low for the hydrolysis to proceed at a reasonable rate.Gently warm the reaction mixture. Be cautious, as excessive heat can lead to degradation of your compound.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Boronic Ester Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a general method to determine the hydrolysis rate of a boronic ester under specific buffer conditions.

  • Prepare a stock solution of the boronic ester: Dissolve a known mass of the boronic ester in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).

  • Prepare the aqueous buffer: Prepare the desired buffer solution (e.g., phosphate-buffered saline, PBS) in D₂O and adjust the pD to the target value.

  • Initiate the hydrolysis reaction: In an NMR tube, combine a known volume of the boronic ester stock solution with a known volume of the aqueous buffer at a constant temperature.

  • Acquire ¹H NMR spectra at regular intervals: Immediately after mixing, start acquiring ¹H NMR spectra at set time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Analyze the data: Integrate the signals corresponding to a characteristic proton on the boronic ester and the corresponding proton on the resulting boronic acid. Plot the concentration of the boronic ester versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the hydrolysis rate constant.

Protocol 2: Screening for Optimal pH for Boronic Ester Stability

This protocol allows for the rapid assessment of boronic ester stability across a range of pH values.

  • Prepare a series of buffer solutions: Prepare a set of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Prepare a stock solution of the boronic ester: Dissolve the boronic ester in a water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • Set up the stability assay: In a 96-well plate, add a small aliquot of the boronic ester stock solution to each well containing a different pH buffer.

  • Incubate at a constant temperature: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C).

  • Analyze at various time points: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction in each well (e.g., by adding a large volume of cold acetonitrile).

  • Quantify the remaining boronic ester: Analyze the samples by a suitable method, such as HPLC-UV or LC-MS, to determine the percentage of the boronic ester remaining at each pH and time point.

  • Data Analysis: Plot the percentage of remaining boronic ester against pH at each time point to identify the pH range where the ester exhibits the highest stability.

Visualizations

Hydrolysis Mechanism of Boronic Esters

HydrolysisMechanism BoronicEster Boronic Ester (sp² Boron) TetracoordinateIntermediate Tetracoordinate Intermediate (sp³ Boron) BoronicEster->TetracoordinateIntermediate + H₂O TetracoordinateIntermediate->BoronicEster - H₂O HydrolyzedProducts Boronic Acid + Diol TetracoordinateIntermediate->HydrolyzedProducts Ring Cleavage

Caption: General mechanism of boronic ester hydrolysis.

Factors Influencing Boronic Ester Hydrolysis Rate

InfluencingFactors cluster_RingStructure Ring Structure cluster_ReactionConditions Reaction Conditions cluster_SubstituentEffects Substituent Effects HydrolysisRate Hydrolysis Rate RingSize Ring Size (5-membered vs. 6-membered) RingSize->HydrolysisRate Sterics Steric Hindrance Sterics->HydrolysisRate pH pH pH->HydrolysisRate Temperature Temperature Temperature->HydrolysisRate Solvent Solvent (Water Activity) Solvent->HydrolysisRate Buffer Buffer Composition Buffer->HydrolysisRate Electronics Electronic Effects (EWG vs. EDG) Electronics->HydrolysisRate

Caption: Key factors affecting the rate of boronic ester hydrolysis.

References

  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions - Benchchem. (n.d.).
  • Internal and external catalysis in boronic ester networks - Semantic Scholar. (n.d.).
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025, August 10).
  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods - Taylor & Francis. (2006, November 24).
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1).
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.).
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry - ACS Publications. (2013, April 30).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.).
  • Chemistry Of Boronic Esters - AA Blocks. (2019, October 31).
  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing). (2021, May 18).
  • Internal and External Catalysis in Boronic Ester Networks. (n.d.).
  • Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks - KAUST Repository. (n.d.).
  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (n.d.).
  • Internal and external catalysis in boronic ester networks - ChemRxiv. (n.d.).
  • Materials Chemistry A - RSC Publishing. (2021, May 19).
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC. (n.d.).
  • A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy | ACS Applied Materials & Interfaces. (2024, December 18).
  • Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release | Chemistry of Materials - ACS Publications. (2024, August 3).
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.).
  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021, March 2).
  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC. (2019, August 23).
  • Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study | ACS Omega. (2025, January 2).
  • pH responsive self-healing hydrogels formed by boronate–catechol complexation - PMC. (2011, June 1).
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (n.d.).
  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing). (2017, March 29).
  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities | Chemistry of Materials - ACS Publications. (2024, November 20).
  • A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing). (2023, December 18).
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (2025, August 5).

Sources

Optimization

Technical Support Center: Storage &amp; Stability of Neopentyl Glycol Pyridine Boronates

Executive Summary: The "Goldilocks" Reagent Neopentyl glycol (NPG) pyridine boronates represent a critical balance in boron chemistry. Unlike pinacol esters (which are highly stable but often sluggish to transmetalate) o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Reagent

Neopentyl glycol (NPG) pyridine boronates represent a critical balance in boron chemistry. Unlike pinacol esters (which are highly stable but often sluggish to transmetalate) or free boronic acids (which suffer from rapid protodeboronation, especially in 2-pyridyl systems), NPG esters offer a "Goldilocks" zone: they are crystalline solids that are stable enough for long-term storage but hydrolyze fast enough under aqueous coupling conditions to release the active species efficiently.

However, this intermediate stability creates unique storage challenges. They are kinetically labile to moisture. If mishandled, they revert to the free boronic acid, which then rapidly decomposes via protodeboronation.

Core Stability Mechanisms

To troubleshoot effectively, you must understand how these reagents die.

The Degradation Cascade

The primary threat to pyridine boronates is Protodeboronation (cleavage of the C–B bond).[1]

  • Step 1: Hydrolysis. Atmospheric moisture attacks the NPG ester, releasing neopentyl glycol and forming the free boronic acid.

  • Step 2: Zwitterion Formation. The basic nitrogen of the pyridine ring coordinates with the acidic boron center (or a water molecule bridging them), forming a zwitterionic intermediate.

  • Step 3: C–B Bond Cleavage. This zwitterion lowers the activation energy for protonolysis, snapping the C–B bond and leaving you with a simple pyridine molecule and boric acid.

Key Insight: NPG esters protect against Step 2 by blocking the boron center. If you prevent Step 1 (Hydrolysis), you prevent Step 3.

Visualizing the Pathway

degradation_pathway NPG_Ester NPG Pyridine Boronate (Stable Solid) Hydrolysis Moisture Ingress (Hydrolysis) NPG_Ester->Hydrolysis H2O Free_Acid Free Boronic Acid (Unstable Intermediate) Hydrolysis->Free_Acid Loss of NPG Zwitterion Zwitterionic Complex (Catalytic State) Free_Acid->Zwitterion Pyridine N-B Interaction Decomp Decomposition Products (Pyridine + Boric Acid) Zwitterion->Decomp Rapid Protodeboronation

Figure 1: The cascade of failure. Note that the NPG ester is the "dam" holding back the flood of decomposition.

Storage Guidelines (FAQ Format)

Q: What are the optimal storage conditions?

A: Store strictly under these conditions:

  • Temperature: 2–8°C (Refrigerator) . While many are stable at room temperature, refrigeration slows kinetic hydrolysis rates significantly.

  • Atmosphere: Inert (Argon/Nitrogen) is preferred but not strictly required if the container is well-sealed.[1] A desiccator is mandatory.

  • Container: Glass vials with Teflon-lined caps . Parafilm is insufficient for long-term storage as it is permeable to moisture over months.

Q: Can I store them in solution?

A: No. NPG esters are prone to hydrolysis in solution, even in "anhydrous" solvents like THF or DMF, which often contain trace water. Furthermore, the pyridine nitrogen can catalyze self-polymerization or boroxine formation in solution. Always store as a solid.

Q: How does NPG compare to other protecting groups?
FeatureNPG EsterPinacol EsterMIDA BoronateFree Acid
Hydrolytic Stability ModerateHighVery HighLow
Atom Economy GoodPoorVery PoorExcellent
Crystallinity High (Good for purification)Variable (Often oils)HighHigh
Reactivity (Suzuki) High (Hydrolyzes in situ)Moderate (Slow activation)Low (Requires slow release)Variable
Storage Risk MoistureOxidationIndefinite StabilityProtodeboronation

Troubleshooting Guide

Scenario 1: "My white solid has turned into a wet paste."

Diagnosis: Hydrolysis. The hygroscopic nature of the ester (or trace impurities) has absorbed water, cleaving the ester. The "wetness" is likely free neopentyl glycol and water.

  • Immediate Action: Check 1H NMR. Look for the disappearance of the NPG singlet (approx. 1.02 ppm) and appearance of broad OH peaks.

  • Can it be saved? Yes, see Protocol A: Rescue Re-esterification.

Scenario 2: "1H NMR shows the pyridine signals, but the NPG peaks are gone/shifted."

Diagnosis: Protodeboronation. If the NPG methyl peaks are gone but pyridine peaks remain (often shifted slightly), the C–B bond has broken.[1][2] You now have simple pyridine.

  • Immediate Action: Check 11B NMR.

    • Signal at ~30 ppm: Intact Boronate Ester.

    • Signal at ~20 ppm: Free Boronic Acid (Hydrolysis only).

    • Signal at ~18-20 ppm (Sharp): Boric Acid (Total Decomposition).

  • Can it be saved? No. The boron is gone. Discard and resynthesize.

Scenario 3: "My coupling reaction failed, but the reagent looks fine."

Diagnosis: Stoichiometry Error due to Partial Hydrolysis. If 20% of your material has hydrolyzed to the free acid, the molecular weight calculation is wrong. You may be under-loading the catalyst or base.

  • Solution: Perform a quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) to determine purity before setting up critical reactions.

Experimental Protocols

Protocol A: Rescue Re-esterification (Drying)

Use this if your material has hydrolyzed (wet paste) but NOT protodeboronated.

  • Dissolve: Dissolve the crude wet material in Toluene (approx. 10 mL per gram).

  • Add NPG: Add a small excess (1.1 equiv) of fresh neopentyl glycol.

  • Dean-Stark: Reflux with a Dean-Stark trap for 2–3 hours to remove water azeotropically.

    • Alternative (Small Scale): Add activated 4Å Molecular Sieves and stir at 50°C for 4 hours.

  • Concentrate: Filter off sieves (if used) and evaporate toluene under reduced pressure.

  • Recrystallize: NPG esters often recrystallize well from Hexanes/EtOAc or Heptane .

  • Verify: Run 11B NMR. You should see a single peak around 26–32 ppm (depending on the pyridine substitution).

Protocol B: QC Check (The "Thumbprint" Test)

Run this before using any batch stored >6 months.

  • Solvent: Use CDCl3 (dry). Avoid DMSO-d6 if possible as it can promote transesterification or hydrolysis during the measurement if wet.

  • 1H NMR Targets:

    • Look for the characteristic singlet at ~1.02 ppm (6H, C(CH3)2).

    • Look for the singlet at ~3.78 ppm (4H, CH2-O).

  • Pass Criteria: Integration of the Methyl group (6H) to the Pyridine protons must be exact. If the Methyl integral is low, you have free boronic acid contamination.

Troubleshooting Decision Tree

troubleshooting_tree Start Issue: Reagent looks suspect (Wet/Discolored/Low Yield) Check_1H Run 1H NMR in CDCl3 Start->Check_1H NPG_Peaks Are NPG Methyl peaks (1.0 ppm) present? Check_1H->NPG_Peaks Yes_Peaks Yes, peaks present NPG_Peaks->Yes_Peaks Yes No_Peaks No, peaks missing NPG_Peaks->No_Peaks No Check_Integrals Check Integrals: Ratio Pyridine:NPG correct? Yes_Peaks->Check_Integrals Protodeboronation Protodeboronation. (C-B bond broken) No_Peaks->Protodeboronation Correct Material is Intact. Check Reaction Conditions. Check_Integrals->Correct 1:1 Ratio Incorrect Partial Hydrolysis. (Free Acid present) Check_Integrals->Incorrect NPG Low Action_Rescue Action: Perform Protocol A (Re-esterification) Incorrect->Action_Rescue Action_Discard Action: Discard Material Protodeboronation->Action_Discard

Figure 2: Rapid diagnostic workflow for assessing reagent quality.

References

  • Structural Stability of Boronic Esters

    • Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4][5] Hall, D. G. (Ed.).[6] (2011). Wiley-VCH. Link

    • Note: Establishes the hydrolysis rates of 6-membered cyclic esters (NPG) vs 5-membered (Pinacol).
  • The 2-Pyridyl Problem & Protodeboronation

    • Protodeboronation of Heteroaromatic Boronic Acids. Cox, P. A., et al. (2010). Journal of the American Chemical Society, 132(38), 13100–13102. Link

    • Note: Defines the zwitterionic mechanism responsible for rapid degradation of pyridine boronates.[2]

  • Synthesis and Handling of Pyridine Boronates

    • Recent progress in the synthesis of pyridinylboronic acids and esters. Bouillon, A., et al. (2013). Arkivoc, (i), 135-153. Link

    • Note: Reviews the stability advantages of esters over acids for pyridine systems.
  • Practical Stability Data

    • Stability of Boronic Esters to Hydrolysis: A Comparative Study. Bello, C., et al. (2011). ResearchGate/University of Trento. Link

    • Note: Provides comparative hydrolysis d

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 11B NMR Characterization of 4-(1,3,2-dioxaborinan-2-yl)pyridine

This guide details the 11B NMR characterization of 4-(1,3,2-dioxaborinan-2-yl)pyridine , a critical building block in Suzuki-Miyaura coupling and supramolecular chemistry.[1][2] It focuses on the diagnostic utility of 11...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 11B NMR characterization of 4-(1,3,2-dioxaborinan-2-yl)pyridine , a critical building block in Suzuki-Miyaura coupling and supramolecular chemistry.[1][2] It focuses on the diagnostic utility of 11B NMR to distinguish between the active tricoordinate species and potential tetracoordinate aggregates.

Executive Summary

4-(1,3,2-dioxaborinan-2-yl)pyridine (a pyridine-4-boronic acid 1,3-propanediol ester) is a bifunctional molecule containing a Lewis acidic boron center and a Lewis basic pyridine nitrogen.[1][2] This duality leads to complex solution behaviors, including self-assembly into dimers or infinite chains.[1][2]

11B NMR is the definitive tool for determining the coordination state of this molecule.

  • Target Shift (Monomer): 26 – 30 ppm (Tricoordinate, sp²).

  • Aggregated/Coordinated Shift: 0 – 10 ppm (Tetracoordinate, sp³).

This guide compares the spectral performance of this specific ester against common alternatives (Pinacol esters, MIDA boronates) and provides protocols to validate sample integrity.

Technical Analysis: The 11B NMR Signature

The chemical shift of Boron-11 is highly sensitive to the hybridization state of the boron atom. For 4-(1,3,2-dioxaborinan-2-yl)pyridine, the shift serves as a direct readout of the N→B interaction status.[1][2]

Primary Chemical Shift Data
Species StateHybridizationChemical Shift (

)
Interpretation
Free Monomer sp² (Trigonal Planar)26 – 30 ppm The active species for cross-coupling.[1][2] Typical for aryl-1,3,2-dioxaborinanes in non-coordinating solvents (CDCl₃, DMSO-d₆).[1][2]
Dimer / Aggregate sp³ (Tetrahedral)2 – 10 ppm Indicates intermolecular N→B coordination. Common in solid state or concentrated non-polar solutions.
"Ate" Complex sp³ (Tetrahedral)0 – 5 ppm Formed upon addition of strong nucleophiles (OH⁻, F⁻) or in high pH aqueous buffers.[2]
Mechanistic Insight: The N→B Equilibrium

Unlike simple phenyl boronic esters, the pyridyl group induces a self-association equilibrium.[2] In the absence of external bases, the molecule can dimerize where the nitrogen of one unit coordinates to the boron of another.

NB_Equilibrium Monomer Free Monomer (sp²) Active Species δ 26-30 ppm Dimer Intermolecular Dimer (sp³) Self-Assembled Inactive δ 2-10 ppm Monomer->Dimer High Conc. / Non-polar Solvent Ate Hydrolyzed/Ate Complex (sp³) (with OH- or F-) δ 0-5 ppm Monomer->Ate + Base (OH-, F-) Dimer->Monomer Dilution / Heat

Figure 1: The dynamic equilibrium of pyridyl boronic esters. The 11B NMR shift moves upfield (to lower ppm) as the coordination number increases.

Comparative Performance Guide

This section compares the 1,3-propanediol ester against standard alternatives to assist in reagent selection.

Feature1,3-Propanediol Ester (Subject)Pinacol Ester (Bpin) MIDA Boronate
11B NMR Shift 26 – 30 ppm 29 – 31 ppm 10 – 12 ppm
Atom Economy High (C3 diol)Moderate (C6 diol)Low (Large ligand)
Stability Moderate.[1][2] Susceptible to hydrolysis in acidic aqueous media.High. Very robust towards hydrolysis and silica gel chromatography.Very High. Stable to many harsh reagents (Jones oxidation).[2]
Reactivity High. Less sterically hindered than Bpin; transmetallates faster.Moderate. Steric bulk of methyl groups slows transmetallation.Latent. Must be hydrolyzed (slow release) to react.
Aggregation Risk High. Less bulk allows easier N→B dimer formation.Low. Steric bulk hinders intermolecular N→B coordination.N/A (Intramolecularly coordinated).[2]

Scientist's Note: If your 11B NMR spectrum for the 1,3-propanediol ester shows a broad peak at 28 ppm and a sharp peak at 4 ppm, your sample is partially aggregated or hydrolyzed.[2] Heating the NMR tube (VT-NMR) to 50°C often breaks the aggregates, restoring the single peak at 28 ppm.

Experimental Protocol: Validated 11B NMR Workflow

To ensure trustworthy data, follow this self-validating protocol. Boron-11 (I = 3/2) is quadrupolar, leading to broad lines for sp² species due to rapid relaxation.[1][2]

Materials
  • Solvent: CDCl₃ (dried over molecular sieves) or DMSO-d₆.[1][2] Avoid wet solvents to prevent hydrolysis.

  • Tube: Quartz NMR tubes are preferred to eliminate the broad "glass hump" (borosilicate glass contains boron, appearing as a broad background signal ~20 ppm).

  • Reference: BF₃·OEt₂ (external standard, set to 0.0 ppm).[2]

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve ~10–20 mg of 4-(1,3,2-dioxaborinan-2-yl)pyridine in 0.6 mL of solvent.

    • Critical: If using CDCl₃, ensure it is acid-free (filter through basic alumina if unsure) to prevent protodeboronation.[1][2]

  • Acquisition Parameters (Typical 400 MHz instrument):

    • Frequency: ~128 MHz for 11B.[3]

    • Pulse Sequence: Standard single pulse (zg).

    • Spectral Width: 200 ppm (typically -100 to +100 ppm).[1][2]

    • Scans: 64 – 128 scans (11B is high sensitivity, 80% abundance).

    • Line Broadening (LB): Apply 10–20 Hz exponential multiplication during processing to smooth the noise on broad sp² signals.

  • Data Interpretation (Self-Validation):

    • Check the Baseline: If using a borosilicate tube, look for the extremely broad "rolling hill" background signal centered at ~20 ppm. Your sample peak should be sharper and superimposed on this.

    • Peak Shape:

      • sp² (26-30 ppm): Broad (>100 Hz width) due to quadrupolar relaxation.[2]

      • sp³ (0-10 ppm): Sharp (<50 Hz width).[1][2]

    • Validation: If the peak is sharp and at ~28 ppm, it is likely not boron; check 1H NMR. If the peak is at 19 ppm, it is likely boric acid (hydrolysis product).

Workflow Diagram

Workflow Start Start: Solid Sample Solvent Dissolve in Dry CDCl3 (Avoid Moisture) Start->Solvent Acquire Acquire 11B NMR (Ref: BF3·OEt2 = 0 ppm) Solvent->Acquire Decision Analyze Shift (δ) Acquire->Decision Res1 δ 26-30 ppm (Broad) Result: Pure Monomer Decision->Res1 Low Field Res2 δ 2-10 ppm (Sharp) Result: Aggregated/Coordinated Decision->Res2 High Field Res3 δ ~19 ppm Result: Hydrolyzed (Boric Acid) Decision->Res3 Mid Field

Figure 2: Decision tree for interpreting 11B NMR data of pyridine boronic esters.

References
  • Valenzuela, S. A., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, vol. 87, no. 22, 2022, pp. 15071–15076.[2] Link[2]

    • Supports the fundamental shift ranges for boronic acids vs. esters and pH dependence.
  • Iwadate, N., et al. "Equilibrium and Structural Studies on the Complexation of Boronic Acids with Diols." Chemical and Pharmaceutical Bulletin, vol. 54, no.[2] 1, 2006, pp. 93–97.[2]

    • Establishes the shift difference between trigonal (sp²) and tetrahedral (sp³) boron species.
  • Fyfe, C. A., et al. "Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters." Journal of Physical Chemistry A, vol. 114, no. 16, 2010, pp. 5239–5251.[2] Link[2]

    • Provides definitive tensor data and isotropic shifts for aryl boronic esters.
  • Nishiyabu, R., et al. "Boronic Acid Building Blocks: Tools for Self-Assembly."[1][2] Chemical Communications, no.[2] 1, 2011, pp. 1124–1150.[2]

    • Reviews the N→B coordination self-assembly of pyridyl boronic acids and esters.

Sources

Comparative

Comparison Guide: Neopentyl Glycol vs. Pinacol Esters for Pyridine Coupling

Executive Summary: The "Least Bad" Option? For researchers targeting pyridine-based drug scaffolds, the choice between Neopentyl Glycol (Bneop) and Pinacol (Bpin) boronic esters is rarely about "better reactivity" in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Least Bad" Option?

For researchers targeting pyridine-based drug scaffolds, the choice between Neopentyl Glycol (Bneop) and Pinacol (Bpin) boronic esters is rarely about "better reactivity" in the traditional sense. It is a strategic choice between hydrolytic stability (Pinacol) and purification efficiency (Neopentyl Glycol).

While Pinacol esters are the industry standard due to their higher resistance to hydrolysis, they often exist as oils that require silica gel chromatography—a death sentence for acid-sensitive 2-pyridyl boronates. Neopentyl glycol esters, conversely, are often crystalline solids. This physical property allows for purification via recrystallization, bypassing the protodeboronation-promoting acidity of silica gel.

The Verdict:

  • Use Pinacol (Bpin) for 3- and 4-pyridyl systems where stability is not the primary failure mode and commercial availability is key.

  • Use Neopentyl Glycol (Bneop) for 2-pyridyl systems or complex heterocycles where avoiding silica chromatography is critical for isolation, or when utilizing anhydrous coupling conditions (Denmark protocols).

  • Use MIDA Boronates if both fail (specifically for 2-pyridyls).

Part 1: The Pyridine Problem & Mechanistic Divergence

The Instability Trap (Protodeboronation)

Pyridyl boronic acids are notoriously unstable. The electron-deficient pyridine ring facilitates the accumulation of negative charge at the ipso-carbon (C-B bond), accelerating protodeboronation . This is most severe at the 2-position due to the inductive effect of the adjacent nitrogen.

  • Mechanism: Base-catalyzed formation of a boronate "ate" complex, followed by protonation of the ipso-carbon and loss of boric acid.

  • Implication: Any process that exposes the boronate to aqueous base or acidic silica for extended periods increases the risk of C-B bond cleavage.

Structural & Steric Comparison

The fundamental difference lies in the ring size and steric environment of the protecting group.

FeaturePinacol (Bpin)Neopentyl Glycol (Bneop)
Ring Size 5-membered (Dioxaborolane)6-membered (Dioxaborinane)
Sterics 4 Methyl groups proximal to Boron2 Methyl groups distal (at C5)
Conformation Puckered, rigidChair-like, more flexible
Hydrolysis Rate Slow (Sterically shielded)Fast (Less steric shielding at B)
Physical State Often Oil / Low MP SolidOften Crystalline Solid
The Hydrolysis Paradox

In standard aqueous Suzuki-Miyaura coupling, the boronic ester must often hydrolyze to the free boronic acid (or a hydroxy-boronate species) to undergo transmetallation.

  • Bpin: Hydrolyzes slowly.[1] This provides "protection" against side reactions but can throttle the reaction rate if hydrolysis is rate-limiting.

  • Bneop: Hydrolyzes rapidly. This releases the active species quickly (good for rate) but exposes the unstable pyridine to protodeboronation earlier (bad for stability).

Key Insight: Bneop is chemically less stable but physically more robust (solid state).

Part 2: Experimental Performance & Protocols

Stability & Purification Data

The following table summarizes the practical stability profiles observed in heteroaryl coupling contexts.

ParameterPinacol Ester (Bpin)Neopentyl Glycol Ester (Bneop)
Silica Stability Moderate. Degrades upon prolonged exposure.[2]Low. Hydrolyzes/streaks on silica.
Crystallinity Low. Often requires Kugelrohr distillation or chromatography.High. Often precipitates from hexanes/ether.
Atom Economy MW of diol fragment: 118.17MW of diol fragment: 104.15 (Slightly better)
2-Pyridyl Half-Life < 1 hour (in aqueous base @ 80°C)< 30 mins (in aqueous base @ 80°C)
Case Study: Anhydrous Coupling (The Denmark Protocol)

While Bpin is king in aqueous conditions, Bneop shines in anhydrous couplings. Denmark and colleagues demonstrated that Bneop esters can undergo transmetallation without prior hydrolysis when using Potassium Trimethylsilanolate (TMSOK). This is a game-changer for sensitive 2-pyridyls because it removes water from the equation entirely.

Protocol: Anhydrous Coupling of 2-Pyridyl Bneop
  • Rationale: Avoids water to prevent protodeboronation; utilizes the faster reactivity of Bneop with silanolates.

  • Substrate: 2-Pyridyl-Bneop + Aryl Bromide.[3]

Step-by-Step Methodology:

  • Preparation: Synthesize 2-pyridyl-Bneop via halogen-metal exchange (using n-BuLi) and trapping with isopropyl neopentyl glycol borate. Crucial: Isolate by crystallization from pentane/ether. Do NOT column.

  • Reaction Setup: In a glovebox or under strict Ar line, combine:

    • Pd catalyst (e.g., Pd(OAc)2 / SPhos or XPhos Pd G3) (1-2 mol%)

    • 2-Pyridyl-Bneop (1.1 equiv)

    • Aryl Bromide (1.0 equiv)

    • Base: TMSOK (Potassium Trimethylsilanolate) (1.5 - 2.0 equiv)

    • Solvent: Anhydrous THF or Toluene (0.2 M)

  • Execution: Stir at 25°C to 60°C. (Note: Bneop reacts significantly faster than Bpin under these specific conditions).

  • Workup: Quench with small amount of water, extract immediately with EtOAc, and purify.

Visualization: Reaction Pathways & Failure Modes

G Ester Pyridyl Boronic Ester (Bpin or Bneop) Acid Pyridyl Boronic Acid (Active Species) Ester->Acid Hydrolysis (H2O/OH-) Fast for Bneop, Slow for Bpin Ate Boronate 'Ate' Complex Ester->Ate Anhydrous Activation (TMSOK/Bneop path) Acid->Ate Base Complexation Decomp Pyridine (H) (Protodeboronation) Acid->Decomp Slow Decomp Product Biaryl Product (Coupled Pyridine) Ate->Product Transmetallation (Pd) Rate Determining Step Ate->Decomp Protodeboronation (Fast for 2-pyridyl)

Caption: Mechanistic competition between productive coupling (green) and protodeboronation (red).[4] Note that Bneop allows access to the anhydrous "dashed" pathway, bypassing the risky Boronic Acid intermediate.

Part 3: Decision Matrix & Recommendations

When designing a synthesis involving a pyridine coupling partner, follow this logic flow to select the correct protecting group.

DecisionTree Start Target: Pyridyl Boronate Coupling Pos Pyridine Position? Start->Pos Pos34 3- or 4-Pyridyl Pos->Pos34 Pos2 2-Pyridyl Pos->Pos2 Scale Is Scale > 100g? Pos34->Scale Conditions Can you use Anhydrous Conditions? Pos2->Conditions UseBpin Use Pinacol (Bpin) Standard, Cheap, Stable oil Scale->UseBpin Yes UseBneopSolid Use Neopentyl (Bneop) If Bpin is oil & solid required Scale->UseBneopSolid No (Purification priority) UseMIDA Use MIDA Boronate Slow Release, Air Stable Conditions->UseMIDA No (Aqueous Suzuki) UseBneopAnhyd Use Neopentyl (Bneop) + TMSOK (Denmark Protocol) Conditions->UseBneopAnhyd Yes (Glovebox/Schlenk)

Caption: Decision tree for selecting boronic ester protecting groups based on regiochemistry and reaction conditions.

Synthesis of Neopentyl Glycol Esters (Protocol)

If commercial sources are unavailable, Bneop esters are easily synthesized.

  • Reagents: Aryl halide, bis(neopentyl glycolato)diboron (

    
    ), Pd(dppf)Cl2, KOAc.
    
  • Solvent: DMSO or Dioxane (80°C).

  • Isolation: Pour into water. Filter the solid. (Key advantage over Bpin: Bneop esters often crash out as solids, avoiding extraction/silica).

References

  • Denmark, S. E., et al. "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Boronates." Journal of the American Chemical Society, 2012. Link (Demonstrates the utility of Bneop in anhydrous silanolate couplings).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. Link (Comprehensive review comparing hydrolysis rates of Bpin vs Bneop).

  • Billingsley, K., & Buchwald, S. L. "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acid Derivatives." Angewandte Chemie International Edition, 2008. Link (Foundational work on unstable 2-pyridyl coupling).

  • Knapp, D. M., et al. "MIDA Boronates: A General Solution for Unstable Boronic Acids." Journal of the American Chemical Society, 2009. Link (Establishes the "gold standard" alternative when both Bpin and Bneop fail).

  • Organic Syntheses, Vol. 97. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." 2020. Link (Detailed protocol for Bneop usage).

Sources

Validation

Benchmarking 4-Pyridyl Boronate Derivatives for Drug Discovery

Executive Summary The incorporation of the pyridine moiety is ubiquitous in medicinal chemistry, particularly the 4-pyridyl isomer found in numerous kinase inhibitors and GPCR ligands. However, the Suzuki-Miyaura cross-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the pyridine moiety is ubiquitous in medicinal chemistry, particularly the 4-pyridyl isomer found in numerous kinase inhibitors and GPCR ligands. However, the Suzuki-Miyaura cross-coupling of 4-pyridyl boronates is notoriously challenging due to rapid protodeboronation .

This guide benchmarks the three primary reagent classes available to drug discovery chemists: Pinacol Esters (Bpin) , MIDA Boronates , and Potassium Organotrifluoroborates (BF3K) . We analyze their stability profiles, reaction scopes, and provide optimized protocols to maximize yield in challenging couplings.

Part 1: The Mechanistic Challenge (Protodeboronation)

To select the right reagent, one must understand why 4-pyridyl boronates fail. Unlike phenyl boronic acids, 4-pyridyl derivatives possess a basic nitrogen that facilitates a rapid decomposition pathway, particularly in the presence of water and base—conditions standard for Suzuki couplings.

The Mechanism of Failure

The electron-deficient nature of the pyridine ring, combined with the basicity of the nitrogen, accelerates C-B bond cleavage. This process is often autocatalytic or base-mediated, leading to the formation of pyridine (waste) rather than the coupled product.

Protodeboronation Start 4-Pyridyl Boronate Complex Boronate 'Ate' Complex (Tetrahedral) Start->Complex + Base (OH-) Zwitterion Zwitterionic Intermediate Complex->Zwitterion Protonation of N Waste Pyridine (Waste) + Boric Acid Zwitterion->Waste C-B Bond Cleavage (Rapid)

Figure 1: The accelerated protodeboronation pathway of 4-pyridyl boronates. The protonation of the pyridyl nitrogen in the 'ate' complex dramatically lowers the activation energy for C-B bond breaking.

Part 2: Benchmarking the Contenders

4-Pyridyl-Bpin (The Standard)
  • Status: The industry workhorse.

  • Pros: Highly soluble in organic solvents; commercially ubiquitous; atom economical compared to MIDA.

  • Cons: High instability. Significant hydrolysis and subsequent protodeboronation occur in aqueous base.

  • Best Use: Anhydrous coupling conditions (e.g., using

    
     or 
    
    
    
    in Dioxane/DMSO).
4-Pyridyl-MIDA (The Stabilized)
  • Status: The "Slow Release" specialist (Burke Boronates).

  • Pros: Indefinite shelf stability; compatible with oxidative conditions; suppresses protodeboronation by keeping the concentration of the active "free" boronic acid low (slow release mechanism).

  • Cons: Low atom economy (high molecular weight waste); poor solubility in non-polar solvents; requires specific hydrolysis conditions (water is mandatory).

  • Best Use: Complex late-stage functionalization where the Bpin ester decomposes too fast.

Potassium 4-Pyridyl-BF3K (The Salt)
  • Status: The Robust Alternative (Molander Salts).

  • Pros: Air/moisture stable solids; crystalline; easy to handle.

  • Cons: Insoluble in pure organics (requires alcohols/water); requires aggressive hydrolysis or cationic activation to react.

  • Best Use: Scale-up chemistry where reagent stability and ease of handling (solids) are prioritized over solubility.

Comparative Performance Data

Data synthesized from comparative studies of heteroaryl coupling efficiency (e.g., Molander et al., Burke et al.).

Metric4-Py-Bpin4-Py-MIDA4-Py-BF3K
Shelf Stability Poor (Hydrolyzes)ExcellentExcellent
Hydrolytic Stability Low (

at pH 7)
High (Requires base to open)High (Requires catalyst/base)
Atom Economy ModerateLow (Heavy ligand)High
Solubility DCM, THF, TolueneDMSO, MeCN (limited)MeOH, Acetone, Water
Typical Yield 40-65% (Variable)75-90% (Consistent)70-85%
Purification Silica compatibleSilica compatibleFiltration/Recrystallization

Part 3: Decision Framework & Protocols

The choice of reagent should not be arbitrary. Use this logic flow to select the optimal partner for your specific substrate.

SelectionMatrix Start Target: 4-Pyridyl Coupling BaseSens Is substrate base-sensitive? Start->BaseSens Anhydrous Use 4-Py-Bpin (Anhydrous Conditions) BaseSens->Anhydrous Yes (Must avoid H2O) Solubility Is substrate soluble in alcohols/water? BaseSens->Solubility No (Can tolerate aq. base) MIDA Use 4-Py-MIDA (Slow Release) Solubility->MIDA No (Needs DMSO/Dioxane) BF3K Use 4-Py-BF3K (Molander Conditions) Solubility->BF3K Yes

Figure 2: Decision matrix for selecting the optimal 4-pyridyl boron reagent based on substrate constraints.

Protocol A: High-Stability MIDA Coupling (Recommended for Discovery)

This protocol utilizes the "slow release" mechanism to minimize the standing concentration of the unstable boronic acid.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Pyridyl-MIDA boronate (1.5 equiv)

  • Catalyst: XPhos Pd G2 or Pd(dppf)Cl2 (0.02 - 0.05 equiv)

  • Base:

    
     (3.0 equiv) - Crucial: Anhydrous bases do not work; water is required to hydrolyze the MIDA.
    
  • Solvent: 1,4-Dioxane : Water (5:1)

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide, 4-Py-MIDA, and Catalyst.

  • Add the solvent mixture (Dioxane/Water) and degas with Argon for 5 minutes. Oxygen promotes homocoupling.

  • Add the Base (

    
    ).
    
  • Seal and heat to 60°C for 2-4 hours. Note: MIDA hydrolysis is temperature dependent. If conversion is low, increase to 80°C.

  • Validation: Monitor by LCMS. You should see the gradual disappearance of the MIDA ester and immediate conversion to product, with minimal free boronic acid observed.

Protocol B: Anhydrous Bpin Coupling (For Base-Sensitive Substrates)

This protocol avoids water to prevent the rapid protodeboronation of the Bpin ester.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Pyridyl-Bpin (1.2 equiv)

  • Catalyst: Pd(PPh3)4 or Pd(Amphos)Cl2 (0.05 equiv)

  • Base: CsF (2.0 equiv) or anhydrous

    
    
    
  • Solvent: DME or Toluene (Anhydrous)

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add reagents and base in a glovebox or under strict Schlenk conditions.

  • Add anhydrous solvent.

  • Heat to 90-100°C .

  • Critical Control Point: Do not add water until the quench. The presence of water at high temperatures with 4-pyridyl-Bpin leads to rapid decomposition.

References

  • Dick, G. R., Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). General method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Organic Letters, 12(10), 2314-2317. Link

  • Molander, G. A., & Bernardi, C. R. (2002).[1][2] Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates.[1][3] The Journal of Organic Chemistry, 67(24), 8424-8429. Link

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids. Journal of the American Chemical Society, 139(37), 13156-13165. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki−Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(1,3,2-Dioxaborinan-2-YL)pyridine: From Personal Protection to Disposal

For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is not merely a procedural formality but the very foundation of scientific integrity and personal...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is not merely a procedural formality but the very foundation of scientific integrity and personal well-being. This guide provides an in-depth operational plan for managing 4-(1,3,2-Dioxaborinan-2-YL)pyridine, a compound that, while invaluable in synthesis, requires a comprehensive safety strategy. Our approach moves beyond a simple checklist, focusing instead on the rationale behind each safety protocol, ensuring a self-validating system of protection for you and your team.

Understanding the Hazard Profile: A Synthesis of Structure and Reactivity

While a specific Safety Data Sheet (SDS) for 4-(1,3,2-Dioxaborinan-2-YL)pyridine may not be readily available, we can construct a reliable hazard profile by examining its constituent functional groups: the pyridine ring and the dioxaborinane (a boronic ester).

  • The Pyridine Moiety: Pyridine and its derivatives are known for their pungent, unpleasant odor and potential for harm. They can be absorbed through the skin, inhaled, or ingested, with potential effects including headaches, dizziness, and irritation to the respiratory tract.[1] Due to its volatility, handling pyridine-containing compounds requires robust ventilation, preferably within a certified chemical fume hood.[1][2]

  • The Boronic Ester Group: Boronic acids and their esters are mainstays in modern synthetic chemistry, particularly in cross-coupling reactions. While generally stable, they are often fine crystalline solids that can pose an inhalation hazard.[3] GHS classifications for analogous pyridine-boronic esters, such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, consistently indicate risks of skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5][6]

Therefore, we must operate under the assumption that 4-(1,3,2-Dioxaborinan-2-YL)pyridine is, at a minimum, a skin, eye, and respiratory irritant.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The following table outlines the minimum required equipment for handling this compound.

Area of Protection Required PPE Specifications and Rationale
Eyes and Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and splashes.[7] A full-face shield must be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[8]
Hands Nitrile Gloves (Double-Gloved)Nitrile gloves offer good resistance to a range of chemicals, including pyridine.[2] Double-gloving is a critical best practice to protect against undetected micro-tears and provides an extra layer of safety during doffing.[8] Latex gloves are not recommended.[1]
Body Flame-Resistant Laboratory CoatA flame-resistant (FR) lab coat, fully buttoned, is required at all times.[8] For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.
Respiratory Certified Chemical Fume HoodAll manipulations of solid or dissolved 4-(1,3,2-Dioxaborinan-2-YL)pyridine must be performed inside a properly functioning chemical fume hood to control exposure to dust and vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[9]
Feet Closed-Toed ShoesShoes must fully cover the foot and be made of a non-porous material to protect against spills.[8]

Operational Plan: From Weighing to Waste

Adherence to a strict, step-by-step operational plan is essential for minimizing exposure risk.

Preparation and Weighing
  • Fume Hood Preparation: Before beginning, ensure the chemical fume hood is operational, the sash is at the appropriate working height, and the work surface is clean and decontaminated.

  • PPE Donning: Don your PPE in the following order: lab coat, inner gloves, outer gloves, and finally, goggles and face shield.

  • Handling the Solid:

    • When handling the solid compound, use a spatula and weigh it onto a tared weigh boat or directly into your reaction vessel inside the fume hood.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent it from becoming airborne.[3]

    • Keep the container tightly sealed when not in use.[5]

Solution Preparation and Reaction
  • Solvent Addition: Add solvents slowly to the solid inside the fume hood to avoid splashing.

  • Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed if it is to be removed from the fume hood for procedures like heating or agitation.

Post-Handling Decontamination
  • Surface Cleaning: After completing your work, decontaminate the work surface in the fume hood with an appropriate solvent and absorbent pads.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[10][11]

// Node Definitions start [label="Start: Handling\n4-(1,3,2-Dioxaborinan-2-YL)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood [label="Is all work performed in a\ncertified chemical fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// PPE Nodes base_ppe [label="Minimum PPE:\n- Double Nitrile Gloves\n- FR Lab Coat\n- Chemical Splash Goggles\n- Closed-Toed Shoes", fillcolor="#E8F0FE", fontcolor="#202124", shape=parallelogram]; respirator [label="Add NIOSH-Approved Respirator\nwith Organic Vapor Cartridges", fillcolor="#FCE8E6", fontcolor="#202124"];

// Task Evaluation task_eval [label="Evaluate Task Scale & Risk", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; small_scale [label="Small Scale (<1g)\nLow Splash Risk", fillcolor="#E6F4EA", fontcolor="#202124"]; large_scale [label="Large Scale (>1g) or\nHigh Splash Risk", fillcolor="#FCE8E6", fontcolor="#202124"]; add_faceshield [label="Add Full-Face Shield\nover Goggles", fillcolor="#FCE8E6", fontcolor="#202124"];

// End Node end_op [label="Proceed with Operation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> base_ppe [label="Always Required"]; base_ppe -> fume_hood; fume_hood -> task_eval [label="Yes"]; fume_hood -> respirator [label="No"]; respirator -> task_eval;

task_eval -> small_scale [label="Low"]; task_eval -> large_scale [label="High"];

small_scale -> end_op; large_scale -> add_faceshield; add_faceshield -> end_op; } Caption: PPE selection workflow for handling 4-(1,3,2-Dioxaborinan-2-YL)pyridine.

Emergency and Disposal Plan

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[10] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Spill Management
  • Evacuate: Alert others in the immediate area and, if the spill is large, evacuate the laboratory.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with absorbent materials.

  • Clean-up: For small spills of the solid, carefully sweep or vacuum the material (do not generate dust) and place it in a sealed, labeled waste container.[3] For liquid spills, cover with an inert absorbent material, collect, and place in the waste container.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Proper disposal is a critical final step to ensure environmental and regulatory compliance.

  • Waste Segregation: All materials contaminated with 4-(1,3,2-Dioxaborinan-2-YL)pyridine, including used gloves, weigh boats, absorbent pads, and empty containers, must be segregated into a designated hazardous waste container.[8]

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Entrust disposal to a licensed waste disposal company.[12]

By integrating this comprehensive safety and handling plan into your laboratory's standard operating procedures, you build a foundation of trust and reliability in your scientific endeavors. This guide serves as your partner in ensuring that your valuable research is conducted with the utmost attention to safety and scientific integrity.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. Available at: [Link]

  • CDC. NIOSH Pocket Guide to Chemical Hazards - Pyridine. Available at: [Link]

  • Chemos GmbH & Co. KG. (2024, January 30). Safety Data Sheet: Boric acid. Available at: [Link]

  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Boric acid. Available at: [Link]

  • PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Available at: [Link]

  • Fisher Scientific. 2-(Tetrahydropyran-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine SAFETY DATA SHEET. Available at: [Link]

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